Potassium octanoate
Description
Historical Context of Octanoate (B1194180) Salts in Chemical Science
The study of fatty acids and their salts has been a cornerstone of organic chemistry for over a century. Octanoic acid, also known as caprylic acid, was first discovered in the milk of various mammals and as a minor component of coconut and palm kernel oil. wikipedia.org The salts of octanoic acid, known as octanoates, have been investigated for their physical and chemical properties, including their behavior in solution and their potential applications. Early research into alkali metal salts of fatty acids, such as sodium and potassium octanoate, focused on their properties as soaps and emulsifiers, owing to their amphiphilic nature. cymitquimica.comsolubilityofthings.com These studies laid the groundwork for understanding the self-assembly of these molecules into micelles in aqueous solutions, a topic that continues to be of interest. researchgate.net The investigation of the thermal behavior of potassium n-alkanoates, including this compound, has also been a subject of study, revealing solid-solid transitions at specific temperatures. acs.org
Scope and Significance of this compound in Contemporary Research
In modern chemical research, this compound has found a broad range of applications, primarily driven by its catalytic activity and its role as a versatile chemical intermediate.
Catalysis: A significant area of research involves the use of this compound as a catalyst, particularly in polymerization reactions. It is widely employed as a catalyst in the production of polyurethane foams, where it accelerates the reaction between isocyanates and polyols. atamanchemicals.comfengchengroup.com This catalytic action is crucial for controlling the foaming process and achieving desired material properties. atamanchemicals.com Furthermore, it serves as a co-catalyst with cobalt soaps in the curing of unsaturated polyester (B1180765) resins and gelcoats, helping to reduce the cobalt content and the color of the final product. atamanchemicals.comszkimya.com Its catalytic activity also extends to the production of silicone products, where it aids in curing and polymerization. atamanchemicals.com
Synthesis: this compound is a key reagent in the synthesis of other chemical compounds. A notable application is in the pharmaceutical industry, where potassium 2-ethylhexanoate (B8288628), an isomer of this compound, is used to convert the tert-butylammonium (B1230491) salt of clavulanic acid into the more stable potassium clavulanate, a crucial component of some antibiotic formulations. atamanchemicals.comwikipedia.org
Materials Science: The compound's properties are also being explored in materials science. For instance, its use as a corrosion inhibitor in automotive antifreeze has been noted. atamanchemicals.comwikipedia.org In the realm of coatings, it acts as a drying agent in alkyd-based paints, accelerating the curing process. vulcanchem.com Research is also being conducted on its potential in the development of new materials where its surfactant properties can be leveraged. cymitquimica.com
Structural Basis for Reactivity and Intermolecular Interactions
The chemical behavior of this compound is dictated by its molecular structure, which consists of an ionic bond between the potassium cation (K⁺) and the octanoate anion (CH₃(CH₂)₆COO⁻). vulcanchem.com The octanoate anion possesses a dual character: a long, nonpolar hydrocarbon tail and a polar carboxylate head. This amphiphilic nature is the foundation for its surfactant properties and its ability to form micelles in aqueous solutions. cymitquimica.com
The reactivity of the octanoate anion is centered on the carboxylate group. The negatively charged oxygen atoms are nucleophilic and can coordinate with metal ions, which is central to its role as a ligand and in catalysis. The ionic bond with potassium is readily dissociated in polar solvents, making the octanoate anion available for chemical reactions.
Intermolecular interactions play a crucial role in the physical properties and applications of this compound. In the solid state, the crystal structure is determined by the ionic interactions between the potassium cations and the carboxylate anions, as well as van der Waals forces between the hydrocarbon chains. In solution, particularly in water, the hydrophobic tails of the octanoate anions tend to aggregate to minimize contact with the polar water molecules, leading to the formation of micelles above a certain concentration known as the critical micelle concentration (CMC). researchgate.net The study of these self-assembled structures is important for understanding its function as an emulsifier and for its application in drug delivery and other formulation sciences.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₅KO₂ |
| Molecular Weight | 182.30 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Solubility | Soluble in water and polar solvents |
| CAS Number | 764-71-6 |
This table is interactive. Click on the headers to sort.
Table 2: Research Applications of this compound
| Application Area | Specific Use | Research Focus |
| Catalysis | Polyurethane foam production | Accelerating isocyanate-polyol reaction |
| Unsaturated polyester resins | Co-catalyst with cobalt soaps | |
| Silicone production | Curing and polymerization aid | |
| Synthesis | Pharmaceutical intermediate | Synthesis of potassium clavulanate |
| Materials Science | Corrosion inhibitor | Automotive antifreeze formulations |
| Drying agent | Alkyd-based paints and coatings |
This table is interactive. Click on the headers to sort.
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.K/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEFZEWKMQQZOA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-07-2 (Parent) | |
| Record name | Potassium octanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764716 | |
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DSSTOX Substance ID |
DTXSID9052507 | |
| Record name | Potassium octanoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Octanoic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
764-71-6 | |
| Record name | Potassium octanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium octanoate | |
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| Record name | Potassium octanoate | |
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| Record name | POTASSIUM OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CND0TX59N | |
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Synthetic Methodologies and Green Chemistry Approaches
Conventional Synthetic Routes to Potassium Octanoate (B1194180)
The primary conventional method for producing potassium octanoate is through the straightforward neutralization of octanoic acid with a potassium base. This acid-base reaction is a fundamental and widely used technique in chemical synthesis. libretexts.orgstudymind.co.uk Additionally, for specific applications, the preparation of anhydrous (water-free) this compound is crucial, requiring specific drying techniques.
Neutralization Reactions of Octanoic Acid with Potassium Bases
This compound is typically synthesized by reacting octanoic acid with a potassium base, such as potassium hydroxide (B78521) (KOH). vulcanchem.comgoogle.com This is an exothermic reaction where the proton from the carboxylic acid group of octanoic acid is transferred to the hydroxide ion of the base, forming water and the potassium salt of the acid. studymind.co.uknih.gov The general chemical equation for this neutralization reaction is:
CH₃(CH₂)₆COOH + KOH → CH₃(CH₂)₆COOK + H₂O libretexts.org
This reaction can be carried out in an aqueous solution. For instance, a 20% aqueous solution of potassium hydroxide can be used to neutralize perfluorooctanoic acid to a pH of 6. prepchem.com The reaction of decanoic acid with aqueous potassium hydroxide also yields the corresponding potassium salt and water. libretexts.org
Another potassium base that can be used is potassium carbonate (K₂CO₃). In this case, the reaction produces this compound, water, and carbon dioxide gas. The general reaction is:
2CH₃(CH₂)₆COOH + K₂CO₃ → 2CH₃(CH₂)₆COOK + H₂O + CO₂ libretexts.org
The choice of the potassium base can depend on factors such as cost, availability, and the desired purity of the final product.
Preparation of Anhydrous this compound
For certain applications, particularly where the presence of water can interfere with subsequent reactions or product performance, it is necessary to prepare anhydrous this compound. google.com The presence of water can be detrimental in processes like the formation of polyurethane elastomers, where it can lead to undesirable foam formation. google.com
Several methods can be employed to obtain the substantially anhydrous salt:
Azeotropic Distillation: This technique involves using a solvent that forms an azeotrope (a constant boiling point mixture) with water. By distilling this mixture, water can be effectively removed from the reaction product. google.com
Vacuum Distillation: After the initial reaction, water can be removed by applying a vacuum and heating the mixture. The reduced pressure allows water to boil at a lower temperature, facilitating its removal. google.com
Heat Drying: The synthesized salt can be dried in an oven at elevated temperatures to drive off any residual water. For example, a salt mixture can be dried for 24 hours at 100°C under a vacuum of 1 mbar. prepchem.com A patented method describes drying the product under nitrogen. vulcanchem.com
Molecular Sieves: These are materials with very small pores of a uniform size that can selectively adsorb small molecules like water, thereby drying the product. google.com
A specific patented process for preparing anhydrous potassium 2-ethyl hexanoate (B1226103) involves reacting potassium hydroxide with 2-ethyl hexanoic acid. After the initial reaction, the solution is cooled, and a vacuum is applied to distill the water. google.com The desired level of dryness is typically less than 0.7% water by weight, with preferable levels below 0.2% or even 0.1%. google.com
Green Chemistry Principles in Octanoate Synthesis
In recent years, the principles of "green chemistry" have become increasingly important in chemical synthesis. tudelft.nlcarlroth.com These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.in Key tenets of green chemistry include waste prevention, maximizing atom economy, using less hazardous reagents, and designing energy-efficient processes. tudelft.nlcarlroth.comacs.org
Sonochemical Methods for Octanoate Derivatives
Sonochemistry, the application of ultrasound to chemical reactions, is a technique that aligns with the principles of green chemistry. biointerfaceresearch.com The use of ultrasonic energy can enhance reaction rates, improve yields, and often allow for milder reaction conditions. biointerfaceresearch.comhielscher.commdpi.com
Research has shown the effectiveness of sonochemical methods in the synthesis of octanoate derivatives. For example, the sonochemical esterification of an acid catalyzed by H-bentonite resulted in product yields of up to 70% in a significantly shorter reaction time compared to conventional reflux methods. hielscher.comresearchgate.net In another study, a sonochemical method was used to prepare pentanal-derived dioxolane derivatives from used frying oil, affording yields of 69-85%, which were higher than those obtained by conventional methods. researchgate.net
The benefits of sonochemistry in these syntheses include:
Increased reaction speed: Ultrasonic synthesis can be completed in much shorter times (e.g., 10-30 minutes) compared to traditional methods. hielscher.com
Higher yields: The application of ultrasound can lead to a greater conversion of reactants to products. mdpi.comresearchgate.net
Environmentally Benign Synthetic Strategies
The pursuit of environmentally friendly synthetic routes for octanoates is a key aspect of green chemistry. This involves considering the entire lifecycle of the process, from the starting materials to the final product and any waste generated.
One of the core principles of green chemistry is the use of renewable raw materials. tudelft.nlcarlroth.com For instance, research has demonstrated the synthesis of octanoate derivatives from used frying oil, which is a renewable and otherwise waste product. researchgate.netresearchgate.net
The choice of catalysts is also crucial. Green chemistry favors the use of catalytic reagents over stoichiometric ones, as catalysts are used in smaller amounts and can often be recycled and reused. carlroth.comacs.org The use of solid acid catalysts, such as activated bentonite, in the synthesis of octanoate derivatives is an example of this principle in action. researchgate.netresearchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net
The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. carlroth.comkahedu.edu.in These include:
Waste prevention. carlroth.comkahedu.edu.in
Maximizing atom economy. acs.org
Using less hazardous chemical syntheses. carlroth.com
Designing safer chemicals. tudelft.nl
Employing safer solvents and auxiliaries. carlroth.com
Designing for energy efficiency. carlroth.com
Using renewable feedstocks. tudelft.nlcarlroth.com
Reducing derivatives. acs.org
Utilizing catalysis. carlroth.comacs.org
Designing for degradation. carlroth.com
Real-time analysis for pollution prevention. carlroth.com
Inherently safer chemistry for accident prevention. carlroth.com
By applying these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.
Control over Polymorphic Forms in Synthesis
Polymorphism is the ability of a solid material to exist in more than one crystal structure. bjbms.orgmt.com These different crystalline forms, or polymorphs, have the same chemical composition but can exhibit different physical properties, such as solubility, melting point, stability, and bioavailability. vulcanchem.combjbms.org Therefore, controlling the formation of a specific polymorph during synthesis is critical, particularly in the pharmaceutical industry. bjbms.org
The formation of a particular polymorph can be influenced by various factors during the crystallization process, including:
Temperature acs.org
Solvent acs.org
Concentration acs.org
Stirring rate
Presence of impurities or additives acs.org
A patented method for producing a specific polymorphic form (Form I) of a this compound derivative involves dissolving the starting material in a solvent and then adding a potassium hydroxide solution dropwise under controlled temperatures (48–52°C). vulcanchem.com After the reaction, the mixture is filtered, rinsed, and dried under nitrogen to yield the desired crystalline form. vulcanchem.com This Form I is noted for its stability at elevated temperatures. vulcanchem.com
Alternative polymorphs, such as Form III of the same compound, can be obtained by conditioning the product in a low-temperature, high-humidity environment. vulcanchem.com It is also possible for one polymorph to convert to another. For example, other crystal forms of the N-[8-(2-hydroxybenzoyl)amino]this compound can be converted to Form I by heating them to at least 75°C. epo.org
The ability to selectively produce a desired polymorph is crucial for ensuring product consistency and performance. bjbms.org The table below summarizes the different polymorphic forms of N-[8-(2-hydroxybenzoyl)amino]this compound and the conditions for their formation or conversion, as described in a patent application. epo.org
| Polymorphic Form | Formation/Conversion Conditions | Key Characteristics |
| Form I | Obtained by drying the filter cake at 60-100°C. Can also be produced by heating other forms to at least 75°C. epo.org | Melting point of 163.1°C; Stable at high temperatures. vulcanchem.comepo.org |
| Form II | Can be converted to Form I by heating to 140°C under nitrogen. epo.org | Less stable than Form I. |
| Form III | Prepared by keeping the product in a low-temperature (2-8°C), high-humidity (50% relative humidity) environment for 2 days. vulcanchem.comepo.org | A different crystalline structure from Form I. |
| Form IV | Can be converted to Form I by heating to 110°C under nitrogen. epo.org | Less stable than Form I. |
Catalytic Applications and Mechanistic Investigations
Catalysis in Polymer Science and Technology
Potassium octanoate (B1194180) is a widely utilized catalyst in the production of polyurethane (PU) polymers. atamanchemicals.com It is instrumental in accelerating the curing processes in both flexible and rigid polyurethane foams, as well as in coatings and elastomers. atamanchemicals.com The catalytic prowess of potassium octanoate lies in its ability to promote the fundamental reactions involved in polyurethane formation, thereby enhancing the speed and efficiency of the manufacturing process. atamanchemicals.com
In polyurethane systems, this compound's primary role is to catalyze the reactions between polyols and isocyanates, the building blocks of polyurethanes. atamanchemicals.com It is also a key component in promoting the trimerization of isocyanates to form polyisocyanurate (PIR) foams, which are known for their enhanced thermal stability and fire resistance. bdmaee.net
This compound effectively catalyzes the gelling reaction, which is the reaction between an isocyanate and a polyol to form the urethane (B1682113) linkage. mdpi.com This reaction is fundamental to building the polymer backbone of polyurethane. The catalytic mechanism is believed to involve the formation of a complex between the potassium ion and the reactants, which lowers the activation energy of the reaction. While organometallic compounds are often highly selective for the isocyanate-polyol reaction, potassium octoate, as an alkali metal salt, also demonstrates significant catalytic activity in this regard. mdpi.combdmaee.net
The basic nature of the octoate anion plays a role in activating the hydroxyl group of the polyol, making it more nucleophilic and thus more reactive towards the electrophilic carbon of the isocyanate group. This acceleration of the urethane formation is crucial for achieving the desired polymerization rates in industrial applications.
The use of this compound allows for the modulation of the reaction kinetics in polyurethane synthesis. By adjusting the catalyst concentration, manufacturers can control the rate of both the gelling and blowing reactions. mdpi.com This control is essential for achieving a uniform polymer structure and preventing defects in the final product.
In a study comparing different trimerization catalysts, it was noted that the type and concentration of the catalyst significantly impact the reaction profile. scispace.com Potassium octoate provides a balance between the reaction speed and the processability of the polyurethane system. A well-controlled reaction initiated by potassium octoate contributes to a more uniform distribution of cell sizes and polymer density, which is critical for the performance of foam products. However, it is important to note that increasing the catalyst concentration, while shortening the degradation time of PU foam in recycling processes, can also lead to a decrease in the purity of the recovered polyol. bdmaee.net
The following table illustrates the effect of a catalyst system containing potassium octoate on the reaction times of polyisocyanurate-polyurethane (PIR-PUR) foams.
| Catalyst System | NCO:OH Ratio | Gelation Time (s) | Tack-Free Time (s) |
| RPUR/Cu(Am) | 1:1 | 40 | 127 |
| PIR-PUR/Cu(Am)+KOct | 2:1 | 40 | 127 |
Data sourced from a study on fully water-blown polyisocyanurate-polyurethane foams. researchgate.net
Potassium octoate is often used in solution with solvents like diethylene glycol (DEG) to facilitate its incorporation into the polyurethane formulation. researchgate.net It is considered a standard and cost-effective catalyst for this purpose. researchgate.net Research has shown that potassium salts, such as potassium octoate and potassium acetate (B1210297), are highly effective for isocyanurate ring formation. mdpi.com
A comparative study of trimerization catalysts highlighted that while potassium acetate might show higher catalytic efficiency in some cases, potassium octoate (K-15) remains a widely used and effective option. mdpi.com The acceleration of both gelation and trimerization reactions by potassium octoate allows for reduced demolding times in foam production. researchgate.net
The table below shows a qualitative comparison of potassium octoate with another trimerization catalyst, PC41.
| Parameter | Potassium Octoate (KOct) | PC41 |
| Activity | Moderate, slower reaction rates | Generally higher, faster reaction rates |
| Selectivity | Good, but can be more prone to side reactions | High, good control of isocyanurate formation |
Information sourced from a comparative analysis of polyurethane trimerization catalysts. scispace.com
Potassium octoate is extensively used in the production of rigid isocyanate foams, including both polyurethane (PUR) and polyisocyanurate (PIR) foams. researchgate.net These materials are widely employed for thermal insulation in construction, appliances, and transportation due to their low thermal conductivity. researchgate.net In these applications, potassium octoate's role as a trimerization catalyst is paramount for achieving the desired level of fire resistance and thermal stability. bdmaee.net
It can be used in formulated systems or added directly during the manufacturing process. researchgate.net The choice of potassium octoate as a catalyst in rigid foam formulations is also driven by its cost-effectiveness and high conversion rate. researchgate.net
The catalytic activity of potassium octoate has a direct impact on the physical and mechanical properties of the resulting polyurethane foam. By promoting a more uniform and complete polymerization, it can improve the isotropy of the foam, leading to more consistent properties in all directions. researchgate.net This improved isotropy contributes to enhanced dimensional stability and compressive strength. researchgate.net
Research has demonstrated that the use of catalyst systems containing potassium octoate can lead to the formation of foams with higher compressive strength. researchgate.net The formation of rigid isocyanurate crosslinks, promoted by potassium octoate, strengthens the polymer matrix, making the foam more resistant to deformation under load. researchgate.net A study on fully water-blown PIR-PUR foams showed that foams catalyzed with a system including potassium octoate exhibited higher compressive strength compared to standard rigid polyurethane foams. researchgate.net
The following table presents data on the compressive strength of PIR-PUR foams prepared with a catalyst system containing potassium octoate.
| Foam Type | Apparent Density ( kg/m ³) | Compressive Strength (Parallel to foam rise) (kPa) | Compressive Strength (Perpendicular to foam rise) (kPa) |
| PIR-PUR/Cu(Am)+KOct-2:1 | 43.6 | 239.9 | 151.4 |
| PIR-PUR/Zn(Am)+KOct-2:1 | 39.9 | 218.5 | 141.8 |
Data sourced from a study on fully water-blown polyisocyanurate-polyurethane foams. researchgate.net
Polyurethane (PU) Systems
Role in Polyurethane Elastomer Systems and Plywood-Patch Compositions
This compound plays a crucial role as a catalyst in the production of polyurethane elastomers. atamanchemicals.com It effectively controls the polymerization process, which involves the reaction between a polyol and a polyisocyanate, thereby enhancing the mechanical properties of the final elastomer product. atamanchemicals.com
A specific and notable application is in two-component urethane elastomer systems used for plywood-patch compositions. google.com In this context, this compound, specifically the substantially anhydrous form of potassium 2-ethylhexanoate (B8288628), has been identified as a particularly effective catalyst. google.com The use of a substantially anhydrous potassium salt is critical to prevent foaming, which can be detrimental to the adhesion, hardness, and cure time of the plywood patch. google.com The presence of water in the catalyst can lead to aeration, weakening the structure of the cured compound. google.com By using a dried catalyst, foaming is eliminated, and the resulting product exhibits desirable properties. google.com This catalytic system promotes rapid polymerization for various non-cellular polyurethane elastomeric applications. google.com
The reaction to create these elastomers involves reacting a polyether or polyester (B1180765) polyol with an organic polyisocyanate. google.com The process can also include a chain extender. google.com The resulting polyurethane elastomers find use not only in plywood patching but also as coatings, sealants, and in other structural polymer applications. google.com
Table 1: Effect of Catalyst Water Content on Plywood-Patch Properties
| Catalyst Condition | Observation | Impact on Properties |
|---|---|---|
| Commercially available (with ~3% water) | Slight foam formation | Impaired adhesion, hardness, and cure time. google.com |
| Substantially anhydrous (<0.7% water) | No foaming | Desirable adhesion, hardness, and rapid cure time. google.com |
Recovery of Polyols via Glycolysis of Flexible Polyurethane Foams
This compound has demonstrated significant catalytic activity in the chemical recycling of flexible polyurethane (PU) foams through a process called glycolysis. researchgate.net The primary goal of this process is to recover the constituent polyol, a valuable raw material. "Split-phase" glycolysis, in particular, has been shown to yield higher quality recovered polyols.
In studies investigating the glycolysis of flexible PU foams, potassium octoate was identified as a suitable catalyst, showing high selectivity for the conversion of the foam back to polyol. researchgate.netredalyc.org Research has focused on optimizing reaction parameters such as catalyst concentration, reaction temperature, and the mass ratio of the foam to the glycolysis agent (e.g., diethylene glycol - DEG). acs.org
It has been found that increasing the reaction temperature and catalyst concentration can enhance the degradation rate of the foam. However, these conditions can also have negative effects, such as promoting secondary reactions and leading to contamination of the recovered polyol phase. Therefore, finding the optimal balance of these parameters is crucial for an efficient and effective recycling process. Studies have determined the minimum amount of glycolysis agent required to achieve phase separation and the optimal ratio for the process.
The use of potassium octoate as a catalyst in this process is advantageous as it can provide reaction times and polyol concentrations comparable to other effective catalysts, but at a significantly lower required amount. researchgate.net
Table 2: Key Parameters in Glycolysis of Flexible PU Foams with this compound
| Parameter | Influence on the Process |
|---|---|
| Catalyst Concentration | Higher concentration increases degradation rate but may promote side reactions and contamination. |
| Reaction Temperature | Higher temperature enhances degradation rate but can also lead to unwanted secondary reactions. |
| Foam to Glycolysis Agent Ratio | The optimal ratio is crucial for achieving phase separation and efficient polyol recovery. |
Cross-linking and Curing Processes
This compound is widely utilized as a catalyst to facilitate cross-linking and curing in a variety of materials, including adhesives, coatings, and resins. atamanchemicals.com Its function is to accelerate the chemical reactions that lead to the formation of a stable, three-dimensional polymer network, which imparts desirable properties such as strength, durability, and resistance to the final product. atamanchemicals.comguidechem.com
In the adhesives industry, this compound serves as a curing agent, promoting the cross-linking of polymers to form strong and durable adhesive bonds. guidechem.comatamanchemicals.com It accelerates the curing speed, which is essential for the proper setting and bonding capabilities of the adhesive. atamanchemicals.comlookchem.com The mechanism involves the reaction between the catalyst and the functional groups within the polymer chains, resulting in the formation of chemical bonds that link them together. guidechem.com This contributes to the development of long-lasting adhesives capable of withstanding various environmental conditions. atamanchemicals.comlookchem.com
This compound functions as a drier and catalyst in coatings, particularly in alkyd-based paints. atamanchemicals.comvulcanchem.com Driers, also known as siccatives, are organometallic salts that are added to paints to significantly reduce their drying time. durachem.com They act as catalysts for the oxidative cross-linking process, where the binder reacts with oxygen from the air. durachem.comspecialchem.com
In this role, potassium octoate helps to accelerate the oxidative curing process, leading to enhanced drying efficiency. atamanchemicals.com This results in improved film hardness and durability for industrial and automotive coatings, as well as for varnishes, enamels, and wood finishes. atamanchemicals.com The use of driers like potassium octoate is crucial, as without them, the cross-linking process would be extremely slow, with the paint layer potentially taking months to dry. specialchem.com
Potassium octoate is employed as a curing agent, often as a co-catalyst, in unsaturated polyester resins (UPR) and gelcoats. vulcanchem.comatamanchemicals.comumicore.com UPRs are typically cured through a redox system involving a peroxide initiator, such as methyl ethyl ketone peroxide (MEKP), and a transition metal salt accelerator, commonly cobalt octoate. google.comresearchgate.net
Potassium octoate is used to boost the performance of the primary cobalt accelerator. atamanchemicals.comumicore.com This combination can lead to a reduction in the amount of cobalt needed, which is advantageous as it can decrease the discoloration of the final UPR system. atamanchemicals.com By accelerating the decomposition of the organic peroxide and promoting the cross-linking of the polyester resin, this catalytic system enhances the mechanical strength and chemical resistance of the final product, which is particularly important for fiberglass-reinforced materials used in marine and construction applications. vulcanchem.comumicore.com
Table 3: Role of this compound in UPR Curing
| System Component | Function |
|---|---|
| Unsaturated Polyester Resin | Base polymer that undergoes cross-linking. google.com |
| Reactive Diluent (e.g., Styrene) | Reduces viscosity and acts as a cross-linking agent. google.com |
| Peroxide Initiator (e.g., MEKP) | Initiates the free-radical polymerization. google.comresearchgate.net |
| Primary Accelerator (e.g., Cobalt Octoate) | The main catalyst for the curing reaction. google.comresearchgate.net |
| Potassium Octoate (Co-catalyst) | Boosts the performance of the primary accelerator and can reduce discoloration. atamanchemicals.comumicore.com |
Potassium octoate is recognized as a versatile catalyst for promoting the cross-linking and curing of silicone polymers. atamanchemicals.com The curing of silicone, also known as vulcanization, is the process of cross-linking the polymer chains to create a stable network, transforming the material from a liquid or plastic state to a solid elastomer. uni-wuppertal.de
Silicone curing can occur through several mechanisms, including addition cure and condensation cure, both of which often require a catalyst. uni-wuppertal.de While platinum and tin compounds are common catalysts for these respective systems, potassium salts like potassium octoate also play a role in catalyzing polymerization and curing reactions in the production of various silicone products. atamanchemicals.comuni-wuppertal.de This catalytic action ensures optimal product performance and consistency. atamanchemicals.com The formulation of silicone adhesives and sealants includes a catalyst as a key ingredient to control the curing process. atamanchemicals.comnist.gov
Curing Agent in Unsaturated Polyester Resins (UPR)
General Polymerization Reactions
This compound serves as a critical catalyst, particularly in the production of polyurethanes (PU) and polyisocyanurate (PIR) foams. atamanchemicals.comvulcanchem.com In these applications, it primarily functions as a trimerization catalyst, promoting the reaction of excess isocyanate groups to form stable isocyanurate rings. google.comumicore.com This process creates additional cross-linking within the polymer matrix, resulting in enhanced structural integrity and durability, which is essential for manufacturing high-performance insulation and furniture components. vulcanchem.comumicore.com
The compound is often used in solution with solvents like diethylene glycol. atamankimya.comumicore.com In the manufacturing of unsaturated polyester resins (UPR) and gelcoats, this compound is employed as a co-catalyst to enhance the performance of cobalt-based accelerators (cobalt soap catalysis). atamankimya.comszkimya.comulprospector.com This synergistic action helps to reduce the required amount of cobalt, leading to a lighter-colored final polyester resin product. atamankimya.comulprospector.com Its ability to modulate reaction kinetics ensures uniform polymerization, a critical factor for producing materials with consistent properties. vulcanchem.com
Table 1: Applications of this compound in Polymerization
| Polymer System | Role of this compound | Key Benefits |
|---|---|---|
| Polyisocyanurate (PIR) Foams | Primary Trimerization Catalyst | Creates a highly cross-linked foam structure, resulting in strong and durable insulation. google.comumicore.com |
| Polyurethane (PU) Systems | Catalyst / Co-catalyst | Accelerates curing reactions, controls polymerization rates, and improves final product quality. atamanchemicals.comvulcanchem.comatamanchemicals.com |
| Unsaturated Polyester Resins (UPR) | Co-catalyst with Cobalt Accelerators | Boosts cobalt performance, reduces discoloration in the final resin. atamankimya.comszkimya.comulprospector.com |
Transesterification and Esterification Catalysis
This compound and related potassium salts demonstrate significant catalytic activity in both transesterification and esterification reactions. These processes are fundamental in chemical synthesis for producing esters, biofuels, and other valuable intermediates.
The catalytic deoxygenation of fatty acid esters like methyl octanoate is a key process for producing biofuels and valuable chemicals from biomass. Research has shown that potassium, as a promoter or component of a catalyst system, plays a role in these reactions. For instance, the addition of potassium to platinum-tin (PtSn) catalysts supported on silica (B1680970) (PtSnK/SiO₂) was found to create an effective system for the deoxygenation of triglycerides and methyl esters into olefins. analis.com.myacs.org Similarly, the presence of potassium over iridium-containing catalysts has been noted in the deoxygenation of methyl octanoate. academictree.org
In the deoxygenation of methyl octanoate over a CsNaX zeolite catalyst, the presence of a polarizable alkali metal cation was found to be significant for activity. researchgate.net The decomposition of methyl octanoate on the catalyst surface leads to an octanoate-like species, which then breaks down into primary products like heptenes and hexenes. researchgate.net The use of a NiMoK/TS-1 catalyst, where potassium is doped onto the support, has also been investigated for the conversion of fatty acid methyl esters, showing that the presence of the base metal can influence product selectivity. acs.org
Table 2: Catalyst Systems Involving Potassium for Methyl Octanoate Deoxygenation
| Catalyst System | Support | Key Findings |
|---|---|---|
| PtSnK | Silica (SiO₂) | Effective for deoxygenation of methyl esters to olefins. analis.com.myacs.org |
| NiMoK | TS-1 (Titanium Silicalite-1) | Potassium doping decreased conversion but increased selectivity towards C15 olefinic products from larger esters. acs.org |
| Ir-K | Not specified | Potassium addition noted in deoxygenation studies. academictree.org |
| CsNaX | Zeolite | The presence of a polarizable cation (like Cs or K) is important for catalytic activity. researchgate.net |
The synthesis of specialty esters such as isopropyl octanoate, used in cosmetics and other formulations, can be achieved through the esterification of octanoic acid with isopropanol. scielo.br Research into novel catalysts has explored layered metal carboxylates. A study reported the synthesis of dipotassium (B57713) tetrakis-(octanoate-o)-zinc(II) (K₂[Zn(C₈H₁₅O₂)₄]), which was tested for its catalytic activity in producing isopropyl octanoate. researchgate.net
In this investigation, high conversion rates were achieved under specific conditions. The study found that upon completion of the reaction, the layered catalyst was converted in situ into zinc octanoate, which was the active catalytic species. researchgate.net
Table 3: Catalytic Synthesis of Isopropyl Octanoate
| Catalyst | Substrates | Temperature | Molar Ratio (Alcohol:Acid) | Conversion |
|---|
| Dipotassium tetrakis-(octanoate-o)-zinc(II) | Octanoic Acid, Isopropanol | 155°C | 8:1 | High conversion observed. researchgate.net |
Enzymatic processes offer a green and highly selective alternative to chemical catalysis for producing specialty esters. Lipases are commonly used for the esterification of fatty acids like octanoic acid with various alcohols to create high-value products. mdpi.com For example, thymol (B1683141) octanoate, a hybrid molecule with potential biological activity, has been synthesized by the enzymatic esterification of thymol and octanoic acid in a solvent-free system. mdpi.comresearchgate.net Among several enzymes tested, Candida antarctica lipase (B570770) B (CALB) was found to be the most active biocatalyst for this specific reaction. mdpi.com
In other research, the lipase-catalyzed biosynthesis of isoamyl octanoate was conducted in a potassium phosphate (B84403) buffer system, highlighting the role of potassium salts in maintaining optimal pH and conditions for enzymatic activity. semanticscholar.org The production of specialty fats like 1,3-dipalmitoylglycerol and 1,3-distearoylglycerol has also been achieved through the enzymatic esterification of glycerol (B35011) with the corresponding fatty acids, demonstrating the versatility of this approach for creating structured lipids. nih.gov
Table 4: Enzymatic Synthesis of Specialty Octanoate Esters
| Specialty Ester | Enzyme | Substrates | Key Finding |
|---|---|---|---|
| Thymol Octanoate | Candida antarctica Lipase B (CALB) | Thymol, Octanoic Acid | High thymol conversion (≈94%) achieved in a solvent-free system. mdpi.comresearchgate.net |
| Isoamyl Octanoate | Lipase AYS, Palatase, Picc A | Isoamyl alcohol, Trioctanoin or Octanoic Acid | Synthesis performed in a potassium phosphate buffer; Lipase AYS was most active. semanticscholar.org |
Synthesis of Isopropyl Octanoate and Related Esters
Elucidation of Catalytic Mechanisms
Understanding the mechanism by which this compound and related carboxylates function as catalysts is essential for optimizing their performance and designing new catalytic systems.
The catalytic activity of metal carboxylates, including this compound, is strongly linked to two key properties: basicity and coordination ability. alfa-chemistry.comresearchgate.net In the glycolysis of polyurethanes, a proposed mechanism involves the formation of a metal alkoxide, which then coordinates with and inserts into the urethane group. alfa-chemistry.comresearchgate.net The basicity of the carboxylate anion (octanoate) influences the formation and reactivity of this intermediate.
The basicity of the catalyst system is a critical factor. In some reactions, a base is essential for activating the catalyst or participating directly in the rate-limiting step. For instance, in certain water oxidation reactions catalyzed by ruthenium-carboxylate complexes, added buffer bases accelerate the process through a concerted atom-proton transfer (APT) pathway, where the basicity of the proton acceptor is crucial. nih.gov Similarly, in Lewis acid catalysis, the interaction between the catalyst's Lewis acid site and the carbonyl group of a substrate can be influenced by the presence of a base, which can enhance the electrophilicity of the carbonyl group and increase its reactivity toward a nucleophile. d-nb.info The coordination ability of the metal cation (K⁺) also plays a role in stabilizing intermediates and facilitating the catalytic cycle. alfa-chemistry.comresearchgate.net
Formation of Metal Alkoxides and Coordinated Insertion in Glycolysis
This compound is recognized for its catalytic activity, particularly in the glycolysis of flexible polyurethane foams, a process aimed at chemical recycling. alfa-chemistry.com The mechanism of polyurethane glycolysis catalyzed by octoate salts involves several key steps. It begins with the formation of metal alkoxides, followed by the coordinated insertion of these alkoxides into the carbamate (B1207046) groups of the polyurethane. The final step is the transfer from the recovered polyols to a glycol, such as diethylene glycol. alfa-chemistry.com
Studies investigating novel catalysts, including various metal octoates like this compound, have highlighted that the catalytic activities of these carboxylates are dependent on their basicity and coordination ability. alfa-chemistry.com In the context of polyurethane recycling, glycolysis is a transesterification reaction. alfa-chemistry.com Research has shown that octoate salts of alkali metals, such as potassium, are active catalysts for this process. researchgate.net In comparison with other catalysts, stannous octoate has been identified as a particularly effective catalyst for glycolysis with diethylene glycol. researchgate.net
Interaction with Unsaturated Fatty Acids in Drying Processes
This compound serves as a drying agent in alkyd-based paints and coatings, where it accelerates oxidative crosslinking. vulcanchem.com This interaction with unsaturated fatty acids in oil-based formulations helps to reduce curing times and enhance the hardness of the resulting film. vulcanchem.com The compound can also be used to prevent rancidity in oils derived from unsaturated fatty acids. atamanchemicals.comatamanchemicals.com
Promotion of Polymer Cross-linking via Functional Group Reactions
This compound is a versatile catalyst that promotes cross-linking in various polymer systems. atamankimya.com It is particularly effective in the production of polyurethanes, where it catalyzes the reaction between isocyanates and polyols. vulcanchem.comatamanchemicals.com This catalytic action facilitates the formation of flexible foams and elastomers, ensuring uniform polymerization. vulcanchem.com
In the manufacturing of polyisocyanurate (PIR) foams, this compound acts as a trimerization catalyst. umicore.comgoogle.com It promotes the reaction of excess isocyanate groups to form isocyanurate rings, which leads to additional cross-linking of the polymer. google.com This process results in a highly cross-linked foam structure, contributing to the strength and durability of the final insulation product. umicore.comatamanchemicals.com this compound is also utilized as a cross-linking agent during the vulcanization process in the rubber industry, where it helps to strengthen rubber compounds. indiamart.com
Comparative Mechanistic Studies with Other Metal Octanoates
The catalytic activity of metal octanoates varies significantly depending on the metal ion. Research comparing different octoate salts has provided insights into their mechanistic differences.
In the glycolysis of polyurethane foams, a study of various alkali metal, alkaline earth metal, and transition metal octoates revealed differing catalytic activities based on the metal's basicity and coordination ability. alfa-chemistry.com Among the octoates studied, lithium and stannous octoates showed particularly high catalytic activity, leading to high-quality recovered polyol and fast decomposition rates. researchgate.net In the production of polyurethane foams, tin octoate is a well-known gelling catalyst that acts via a complex transition state. google.com The use of tin neodecanoate has been shown to have surprisingly high activity compared to tin octoate, even at a lower tin content. google.comjustia.com
In the context of ring-opening polymerization (ROP) of cyclic esters, metal alkoxides are common initiators. researchgate.net The mechanism involves the coordination of the monomer to the metal and insertion into the metal-oxygen bond. researchgate.netunime.it Tin(II) octoate (Sn(Oct)₂) is a widely used catalyst for this type of polymerization. researchgate.netunime.it
The table below offers a comparative overview of the catalytic applications of this compound and other metal octanoates.
| Metal Octanoate | Primary Catalytic Application | Mechanistic Aspect |
| This compound | Polyurethane/Polyisocyanurate (PIR) foam production, co-drier in coatings. vulcanchem.comumicore.comgoogle.com | Acts as a trimerization catalyst in PIR foams and promotes oxidative cross-linking in coatings. vulcanchem.comgoogle.com |
| Stannous Octoate | Polyurethane foam production, ring-opening polymerization (ROP). google.comresearchgate.net | Functions as a gelling catalyst in polyurethane synthesis and initiates ROP of cyclic esters. google.comresearchgate.net |
| Lithium Octoate | Polyurethane glycolysis. researchgate.net | Exhibits high catalytic activity in the transesterification of polyurethane. researchgate.net |
| Cobalt Octoate | Primary drier in coatings. atamanchemicals.comatamankimya.com | Catalyzes the decomposition of hydroperoxides in oxidative drying. researchgate.net |
| Zirconium Octoate | Drier in coatings. dergipark.org.tr | Used in conjunction with other driers to improve film hardness. dergipark.org.tr |
Catalyst Design and Optimization
Structure-Activity Relationships in Octanoate Catalysts
The catalytic performance of octanoate catalysts is intrinsically linked to their molecular structure, primarily the nature of the metal cation and, to a lesser extent, the carboxylate ligand.
The Metal Cation : The identity of the metal is the most critical factor determining the catalytic activity. For instance, in the formation of polyisocyanurate (PIR) foams, potassium salts like potassium octoate are highly effective trimerization catalysts. researchgate.net In contrast, for ring-opening polymerization of lactide, tin(II) octoate is a preferred catalyst. rsc.org The catalytic activity of metal octoates in polyurethane glycolysis is influenced by the metal's basicity and coordination ability. alfa-chemistry.com For example, the synergistic effect between nickel and cobalt in certain catalytic reactions demonstrates how the electronic structure of the metals plays a crucial role. nih.gov
The Carboxylate Ligand : While the metal center is primary, the octanoate ligand also influences the catalyst's properties. Different isomers of octanoic acid, such as 2-ethylhexanoic acid, are commonly used. google.com The structure of the carboxylate can affect the catalyst's solubility and stability. For example, tin neodecanoate has shown higher activity in polyurethane foaming compared to tin octoate. google.com This suggests that the structure of the carboxylate ligand can modulate the catalyst's performance.
Impact of Catalyst Concentration and Reaction Conditions
The efficiency of a catalytic process involving this compound is significantly affected by the catalyst concentration and the reaction conditions, such as temperature and the nature of the solvent.
Catalyst Concentration : Increasing the catalyst concentration generally leads to an increased reaction rate, but there is often an optimal level. In the glycolysis of polyurethane, the amount of byproducts can increase almost linearly with the catalyst content. researchgate.net For the steam gasification of biofuels, an increase in potassium concentration from 0.1 M to 0.5 M enhanced reactivity, but a higher concentration of 1.5 M had a negative effect. mdpi.com In the production of polyisocyanurate foams, adjusting the catalyst concentration can favor the trimerization of isocyanates, which improves the fire behavior of the resulting foam. researchgate.net One study found that the highest formation of isocyanurate rings was achieved with 5 pphp (B163765) of a potassium acetate catalyst. researchgate.net
Reaction Temperature : Temperature is a critical parameter. For the glycolysis of polyurethane foam, a temperature of 190°C was found to be the most suitable for polyol recovery. scielo.org.co Lower temperatures resulted in incomplete reaction and the formation of undesirable byproducts, while higher temperatures could promote side reactions and evaporation of the desired polyol. scielo.org.co In phase-transfer catalysis reactions, the rate constant increases with temperature, but this can also increase the rate of catalyst degradation. acs.org
Solvent/Medium : The solvent plays a crucial role in catalyst activity. This compound is soluble in polar solvents like water and alcohol. atamankimya.com In some applications, it is diluted in diethylene glycol (DEG). umicore.comatamanchemicals.com The choice of solvent can affect the solubility of the catalyst-reactant complex and, consequently, the reaction kinetics. For phase-transfer catalysis in supercritical CO2, the catalyst-salt complex had limited solubility, which influenced the reaction order. acs.org
The following table summarizes the general influence of these parameters on reactions catalyzed by this compound.
| Parameter | General Effect on Reaction Rate | Noteworthy Considerations |
| Catalyst Concentration | Increases up to an optimal point. researchgate.netmdpi.com | Excess catalyst can lead to side reactions or have adverse effects. researchgate.netmdpi.com |
| Temperature | Increases with temperature, but an optimum often exists. scielo.org.coacs.org | High temperatures can cause catalyst degradation or unwanted side reactions. scielo.org.coacs.org |
| Solvent/Medium | Dependent on the polarity and solubility of reactants and catalyst. atamankimya.comacs.org | The solvent can influence reaction kinetics and catalyst stability. acs.org |
Interactions, Self Assembly, and Solution Behavior
Micellization and Critical Micelle Concentration (CMC) Studies
The self-assembly of potassium octanoate (B1194180) molecules into micelles is a fundamental characteristic of its behavior in aqueous solutions. This process is driven by the hydrophobic interactions of the alkyl chains and the electrostatic interactions of the carboxylate head groups.
In aqueous environments, potassium octanoate molecules arrange themselves to minimize the contact between their hydrophobic alkyl chains and water molecules. This leads to the formation of "normal" micelles, where the hydrocarbon tails form a core and the polar carboxylate head groups are oriented outwards, interacting with the surrounding water. cdnsciencepub.com This aggregation typically occurs above a specific concentration known as the critical micelle concentration (CMC). lu.se
The micellization process for this compound is distinct from that of long-chain surfactants. Due to its shorter alkyl chain (eight carbon atoms), it tends to form smaller aggregates. cdnsciencepub.com Studies have shown that the micelles of this compound are less stable than those formed by surfactants with longer chains, which is attributed to weaker interactions among the smaller hydrocarbon cores. cdnsciencepub.com The carboxylate head groups are capable of forming hydrogen bonds with water molecules and are likely to remain significantly hydrated even after forming micelles. nih.gov This high degree of hydration influences the interactions with counterions, making them less pronounced compared to other ionic surfactants like alkyl sulfates. nih.gov
The critical micelle concentration (CMC) is a key parameter that defines the onset of micelle formation. Various experimental techniques are employed to determine the CMC of this compound, with results showing some variation depending on the method and conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying micellization. By monitoring the chemical shifts of proton (¹H) and carbon-13 (¹³C) nuclei as a function of surfactant concentration, a distinct change is observed at the CMC. cdnsciencepub.comcdnsciencepub.com For instance, the vicinal splitting values of the α-CH₂ multiplet in the proton NMR spectrum increase from approximately 7 Hz in the monomeric state to about 8 Hz in the micellar state. cdnsciencepub.com
Conductivity measurements also reveal the CMC. A plot of specific conductivity against concentration typically shows two linear regions with different slopes, the intersection of which corresponds to the CMC. rsc.org Other methods include isothermal titration calorimetry (ITC), which measures the heat changes associated with micelle formation. nih.gov
Reported CMC values for this compound in aqueous solutions vary. For example, at around 30°C, the CMC is approximately 0.30 m (molality). cdnsciencepub.commendeley.com Some studies have also indicated the presence of a second CMC at a higher concentration, around 1.0 m at approximately 30°C. cdnsciencepub.commendeley.com
The micellization of this compound is significantly influenced by temperature. The critical micelle concentration (CMC) exhibits a non-monotonic relationship with temperature. Studies have shown that the CMC of this compound in deuterium (B1214612) oxide has a minimum value in the range of approximately 30-50°C, with a CMC between 0.30 and 0.35 m. cdnsciencepub.comcdnsciencepub.commendeley.com As the temperature increases beyond this range, the CMC also increases, reaching about 0.50 m at around 120°C and approximately 0.52 m at 123°C. cdnsciencepub.comcdnsciencepub.commendeley.com This parabolic or quadratic variation of the CMC with temperature is a characteristic behavior for many ionic surfactants. cdnsciencepub.com
The heat of micellization (ΔHM), which is the enthalpy change associated with the formation of micelles, also varies with temperature. Calorimetric measurements have been used to estimate ΔHM for this compound solutions. rsc.orgresearchgate.net The first step of the micellization process has been found to be endothermic and driven by entropy across a studied temperature range. nih.gov
| Temperature (°C) | CMC (molality, m) |
|---|---|
| ~30 | ~0.30 |
| 30-50 | 0.30-0.35 (minimum) |
| 86 | ~0.40 |
| ~120 | ~0.50 |
| 123 | ~0.52 |
This table presents data on the critical micelle concentration of this compound in deuterium oxide at different temperatures, as determined by nuclear magnetic resonance spectroscopy. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.commendeley.com
The aggregation number, which is the average number of surfactant molecules in a micelle, is a crucial parameter in characterizing micellar solutions. For surfactants with short alkyl chains like this compound, the micelles formed are generally small. cdnsciencepub.com
Several factors can influence the aggregation number of this compound micelles. The length of the alkyl chain is a primary determinant; shorter chains lead to smaller aggregation numbers. lu.se The nature of the counterion also plays a role. While the Gibbs free energy of micellization appears to be almost independent of the counterion for carboxylate surfactants, the specific interactions can still affect the micellar structure. nih.gov
The concentration of the surfactant itself can influence the size and shape of the micelles. At concentrations just above the CMC, small, spherical micelles are typically formed. As the concentration increases, there can be a transition to larger, non-spherical structures.
At elevated temperatures, the stability of micelles decreases, and a phenomenon known as demicellization can occur. Demicellization is the process where micelles break down into monomers and smaller aggregates. cdnsciencepub.com For this compound in deuterium oxide, studies have estimated the demicellization temperature to be in the range of approximately 115–227°C at concentrations near the CMC. cdnsciencepub.comcdnsciencepub.com
The binding energy of small micelles, such as those formed by this compound, is lower than that of larger micelles, making them more susceptible to demicellization at lower temperatures. cdnsciencepub.com As the temperature rises, the increased thermal energy overcomes the hydrophobic interactions holding the micelle together. This leads to enhanced dissociation of the micelles and a greater degree of hydration of the monomeric surfactant molecules. cdnsciencepub.com The demicellization process is characterized by a gradual decrease in the size and number of micelles until, at the demicellization temperature, monomers and dimers become the predominant species in the solution. cdnsciencepub.com
Factors Influencing Micelle Aggregation Numbers
Krafft Point Investigations
The Krafft point is another critical temperature for ionic surfactants. It is defined as the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration (CMC). oup.com Below the Krafft point, the solubility of the surfactant is low, and it exists as a hydrated solid. Above the Krafft point, the solubility increases sharply, and the surfactant molecules can form micelles. oup.com The Krafft point can be considered the melting point of the hydrated solid surfactant. oup.comoup.com
For this compound, like other fatty acid salts, the formation of normal micelles occurs above its Krafft point. cdnsciencepub.com The presence of added salts can influence the Krafft point. The addition of a salt with a common ion typically raises the Krafft point. oup.comoup.com This is because the salt decreases the CMC while also decreasing the solubility of the single surfactant ions, shifting the intersection of the solubility and CMC curves to a higher temperature. oup.comoup.com
Relation to Solubilities and Micelle Formation
This compound, as a salt of a medium-chain fatty acid, exhibits characteristic behavior in aqueous solutions related to its amphiphilic nature. The molecule consists of a hydrophilic carboxylate head and a hydrophobic eight-carbon hydrocarbon tail. This dual nature governs its solubility and its tendency to self-assemble into micelles.
Below a certain temperature, known as the Krafft point, the solubility of ionic surfactants like this compound is quite low. Above the Krafft point, solubility increases dramatically. oup.com This sharp increase is associated with the formation of micelles, which are aggregates of surfactant molecules. In these structures, the hydrophobic tails cluster together to minimize contact with water, while the hydrophilic heads remain exposed to the aqueous environment. acs.orgresearchgate.net The concentration at which micelles begin to form is called the critical micelle concentration (CMC). The formation of micelles is a dynamic equilibrium between individual molecules (monomers) and the aggregated micelles. rsc.org
Table 1: Physicochemical Properties of this compound in Aqueous Solution
| Property | Description | Value/Observation | Source(s) |
| Solubility | The ability to dissolve in a solvent, in this case, water. It is significantly temperature-dependent. | Soluble in water. guidechem.com Solubility increases sharply above the Krafft point. oup.com | oup.comguidechem.com |
| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form and all additional surfactants added to the system go to micelles. | A "critical concentration for micelles" exists, marking an abrupt change in solution properties. rsc.org | rsc.org |
| Micelle Formation | The self-assembly of surfactant monomers into aggregates in an aqueous solution. | Driven by hydrophobic interactions of the hydrocarbon tails. acs.org The process is a dynamic equilibrium between monomers and micelles. rsc.org | acs.orgrsc.org |
| Krafft Point | The temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration. | Below this temperature, solubility is low; above it, solubility increases rapidly due to micelle formation. oup.comnih.gov | oup.comnih.gov |
Elevation by Added Salts
The addition of salts to an aqueous solution of this compound has a significant effect on its solubility and micelle formation, particularly on the Krafft point. The Krafft point is effectively the melting point of the hydrated solid surfactant, and its temperature determines the transition to the micellar solution. oup.comoup.com
When an electrolyte with a common ion (in this case, a potassium salt) is added, it influences the equilibrium in two primary ways:
Decreased Solubility Below the Krafft Point : The solubility of the solid ionic surfactant below the Krafft point is governed by the solubility product principle. Adding a salt with a common cation (K⁺) increases the concentration of the gegenion (the counter-ion to the surfactant anion). This shifts the equilibrium towards the solid phase, decreasing the monomer solubility. The solubility decreases in approximate inverse proportion to the total concentration of the gegenion. oup.comoup.com
Decreased Critical Micelle Concentration (CMC) : The added salt also affects the CMC. The electrolyte shields the electrostatic repulsion between the ionic head groups of the surfactant molecules in the micelle. This makes it easier for micelles to form, thus lowering the CMC. The CMC decreases, but to a lesser extent than the monomer solubility, often found to be inversely proportional to the ~0.6th power of the gegenion concentration. oup.comoup.com
Because the monomer solubility curve decreases more steeply than the CMC curve with the addition of salt, their intersection point—the Krafft point—is shifted to a higher temperature. oup.comoup.com This phenomenon is known as the "salting out" effect, where the salt reduces the surfactant's solubility. nih.gov The elevation of the Krafft point by added salts is a key principle for controlling the solubility of ionic surfactants. oup.com This contrasts with the effect of adding substances like alcohols, which can form mixed micelles and typically depress the Krafft point. oup.com
Table 2: Effect of Added Salts on this compound Solution Properties
| Parameter | Effect of Added Salt | Mechanism | Source(s) |
| Monomer Solubility | Decreases | Common ion effect, shifting equilibrium toward the solid surfactant as per the solubility product principle. oup.comoup.com | oup.comoup.com |
| Critical Micelle Concentration (CMC) | Decreases | Salt ions shield electrostatic repulsion between surfactant head groups, facilitating micelle formation at a lower concentration. oup.comoup.com | oup.comoup.com |
| Krafft Point | Elevates (shifts to a higher temperature) | The intersection of the monomer solubility curve and the CMC curve shifts upward as monomer solubility decreases more significantly than the CMC. oup.comoup.com | oup.comoup.com |
Hydrophobic and Electrostatic Interactions in Aqueous Media
The behavior of this compound in water is dominated by the interplay of hydrophobic and electrostatic forces. rsc.org The octanoate anion possesses a negatively charged carboxylate head group, which is hydrophilic and seeks interaction with polar water molecules, and a nonpolar hydrocarbon tail, which is hydrophobic and repels water. cymitquimica.com
Hydrophobic Interactions : In an aqueous environment, the hydrophobic tails of the octanoate ions disrupt the hydrogen-bonding network of water. To minimize this disruption and achieve a more energetically favorable state, the hydrophobic tails tend to aggregate. This hydrophobic effect is the primary driving force for processes like the formation of micelles and the adsorption of surfactant molecules at interfaces, such as the air-water or oil-water interface. acs.orgrsc.org This self-assembly sequesters the hydrocarbon chains away from the water, reducing the thermodynamically unfavorable contact area. acs.org
Electrostatic Interactions : The negatively charged carboxylate head groups engage in electrostatic interactions. In bulk solution, these head groups repel each other, which opposes the aggregation of monomers into micelles. nih.gov However, they also interact favorably with the potassium counter-ions (K⁺) and the partial positive charges on water molecules. The balance between the attractive hydrophobic forces and the repulsive electrostatic forces determines the size, shape, and stability of the resulting micelles. rsc.org The presence of electrolytes in the solution can screen these electrostatic repulsions, thereby promoting aggregation. nih.gov
These fundamental interactions also govern how this compound interacts with other materials in an aqueous medium. For instance, its adsorption onto surfaces can be driven by a combination of electrostatic attraction to a positively charged surface and hydrophobic interactions that remove the hydrocarbon tail from the water. researchgate.net The formation of a hydrophobic microenvironment at an electrode-electrolyte interface, for example, can be engineered to enhance the mass transfer of hydrophobic molecules. acs.org
Polymer-Potassium Octanoate Interactions
This compound is utilized in various polymer systems where it plays crucial roles as a stabilizer, cross-linking agent, and catalyst, particularly in the production of foams and resins.
Stabilizing Effects in Polymer Production
This compound serves as a heat stabilizer for certain plastic products. atamankimya.com In the production of polymers like polyvinyl chloride (PVC), it can be used as a stabilizer. guidechem.com Heat stabilizers are essential additives that prevent the thermal degradation of the polymer during high-temperature processing. They work by neutralizing acidic byproducts, such as hydrogen chloride in the case of PVC, that can catalyze further degradation of the polymer chains.
Role in Cross-linking of Polymer Chains
This compound functions as a cross-linking agent for macromolecular materials. atamankimya.comatamanchemicals.com Cross-linking is the process of forming chemical bonds that link one polymer chain to another. This process transforms a collection of individual polymer chains into a single, three-dimensional network, which generally enhances the material's mechanical strength, thermal stability, and chemical resistance. This compound promotes the cross-linking and cure process, leading to a more robust final polymer structure. atamankimya.comatamanchemicals.com This action is particularly noted in the curing of adhesives, where it helps form a strong and durable bond by linking polymer chains together. guidechem.com
Impact on Polymer Foams and Resins
This compound is widely used as a catalyst in the production of polyurethane (PU) and polyisocyanurate (PIR) foams and resins. atamanchemicals.comresearchgate.net Its primary role is to catalyze the trimerization of isocyanates to form isocyanurate rings, which are highly stable structures that impart enhanced thermal stability and fire resistance to the resulting foam. researchgate.net
Key impacts include:
Catalysis : It acts as a highly effective catalyst for the polymerization and trimerization reactions. atamanchemicals.comresearchgate.net In unsaturated polyester (B1180765) resins, it can be used as a co-catalyst to boost the performance of cobalt-based accelerators. atamanchemicals.com
Curing and Demolding : It offers strong catalytic properties that reduce the 'demolding' time in foam production by accelerating the curing process. atamanchemicals.com
Structural Improvement : In PIR rigid foams, the use of this compound as a catalyst can improve the isotropy of the foam. This leads to better dimensional stability and higher compressive strength in the final product. atamanchemicals.com It helps create a highly cross-linked polyisocyanurate foam structure, resulting in strong and durable insulation products. atamankimya.com
Table 3: Role of this compound in Polymer Foams and Resins
| Application | Function | Effect on Final Product | Source(s) |
| Polyisocyanurate (PIR) Foams | Trimerization Catalyst | Promotes the formation of stable isocyanurate rings, enhancing thermal stability and fire performance. atamanchemicals.comresearchgate.net | atamanchemicals.comresearchgate.net |
| Polyurethane (PU) Systems | Catalyst | Reduces demolding time by accelerating the cure process. atamanchemicals.com | atamanchemicals.com |
| Unsaturated Polyester Resins | Co-catalyst / Promoter | Boosts the performance of cobalt accelerators and can reduce the discoloration caused by cobalt. atamanchemicals.com | atamanchemicals.com |
| General Polymer Foams | Catalyst / Cross-linking Agent | Improves foam isotropy, leading to enhanced dimensional stability and compressive strength. atamanchemicals.com | atamanchemicals.com |
Surface Chemistry and Adsorption Phenomena
The behavior of this compound at various interfaces is governed by its amphiphilic nature, possessing a hydrophilic carboxylate head group and a hydrophobic octyl tail. This structure dictates its role in surface modification, corrosion inhibition, and interactions within complex fluid systems.
This compound and related alkali metal octanoates are recognized for their ability to form protective, water-repellent films on metal substrates. This phenomenon is a direct result of the molecule's structure. When introduced into an aqueous environment containing a metal, the octanoate anions adsorb onto the surface. The hydrophilic carboxylate head group interacts with the metal, while the hydrophobic eight-carbon alkyl chains orient themselves away from the metal surface, creating a densely packed, nonpolar layer. researchgate.netmdpi.com
This self-assembled monolayer acts as a physical barrier, effectively isolating the metal from the surrounding corrosive environment. researchgate.net The formation of this hydrophobic film significantly reduces the wettability of the surface, repelling water and dissolved corrosive species. This property is leveraged in the formulation of protective coatings for metals, where this compound contributes to a durable and long-lasting protective layer. atamanchemicals.com The primary function of this film is to prevent the transport of electrons, water, and oxygen to the metal surface, which are necessary components for the corrosion process to occur. mdpi.com
Table 1: Characteristics of Hydrophobic Films Formed by Octanoates on Metal Surfaces
| Feature | Description | Implication |
|---|---|---|
| Mechanism | Self-assembly of octanoate anions on the metal surface. | Forms an organized, dense molecular layer. |
| Orientation | Hydrophilic head groups bond to the metal; hydrophobic tails project outwards. | Creates a nonpolar, water-repellent surface. researchgate.net |
| Primary Function | Acts as a physical barrier between the metal and the corrosive environment. | Prevents contact with water and corrosive agents. researchgate.netmdpi.com |
| Application | Used as an additive in industrial coatings and corrosion inhibitors. | Enhances the durability and protective qualities of coatings. atamanchemicals.com |
The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its adsorption characteristics on the metal surface. Organic inhibitors function by adsorbing onto the metal/electrolyte interface, a process that can be physical (physisorption), chemical (chemisorption), or a combination of both. mdpi.com The nature of this interaction can be inferred from thermodynamic parameters such as the Gibbs free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol are indicative of physisorption, involving electrostatic interactions, while values of -40 kJ/mol or more negative suggest chemisorption, which involves charge sharing or transfer between the inhibitor molecules and the metal surface. mdpi.com
Research on the closely related sodium octanoate has provided specific insights into its performance as a corrosion inhibitor for carbon steel in CO2-saturated environments. researchgate.net The adsorption process follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer on a surface with a finite number of identical and equivalent adsorption sites. mdpi.comresearchgate.net Electrochemical studies confirm that the adsorption of the octanoate anion modifies the electrical double layer at the steel-solution interface. This is observed as a decrease in the double-layer capacitance (Cdl) and a corresponding increase in the charge transfer resistance (Rct), indicating a reduction in the rate of corrosion reactions. researchgate.net
Potentiodynamic polarization studies show that octanoate acts as a mixed-type inhibitor, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, with a more pronounced effect on the anodic process. researchgate.netjmaterenvironsci.com Its effectiveness is significant, though it can be influenced by environmental conditions such as fluid flow. researchgate.net
Table 2: Inhibition Efficiency of Sodium Octanoate on C1018 Carbon Steel in 3.5% NaCl (CO2 Saturated)
| Condition | Adsorption Mechanism | Inhibition Efficiency (η%) |
|---|---|---|
| Static (0 rpm) | Langmuir Isotherm | ~96% |
| Hydrodynamic (1000 rpm) | Langmuir & Temkin Isotherm | ~86% |
Data sourced from a study on Sodium Octanoate. researchgate.net
As an amphiphilic surfactant, this compound actively participates in and influences the behavior of complex multiphase systems at their interfaces. Its interactions are not limited to solid-liquid interfaces but are also prominent at liquid-vapor interfaces, such as in aqueous solutions exposed to air. rsc.org
Studies using sodium octanoate in artificial seawater have demonstrated that the presence of the negatively charged octanoate surfactant significantly alters the ionic composition of the liquid-vapor interfacial region. rsc.org Through electrostatic attraction, the concentration of cations like sodium (Na⁺), magnesium (Mg²⁺), and calcium (Ca²⁺) is enhanced at the surface in the presence of the octanoate anions. rsc.org This interaction influences the availability of these ions for potential heterogeneous reactions with atmospheric gases. rsc.org
Furthermore, the presence of dissolved salts in the bulk solution has a reciprocal effect on the surfactant concentration at the interface. This phenomenon, known as the "salting out" effect, leads to an increased surface coverage of the octanoate molecules. rsc.org For instance, the surface coverage of octanoate in a solution with the ionic strength of artificial seawater can be five times greater than in neat water. This is a critical consideration in formulations where both surfactants and electrolytes are present, as it impacts properties like surface tension and foam stability. rsc.org In more complex systems, such as those containing polymers, this compound can interact with macromolecules like cationic starch, influencing the surface tension and phase behavior of the mixture. researchgate.net
Table 3: Interfacial Phenomena of Octanoate in Amphiphilic Systems
| System | Observed Interaction | Consequence |
|---|---|---|
| Octanoate in Artificial Seawater | Electrostatic attraction between anionic octanoate and dissolved cations (Na⁺, Mg²⁺, Ca²⁺). | Enhancement of cation concentration at the liquid-vapor interface. rsc.org |
| Octanoate in Saline Solution | "Salting Out" Effect: Increased ionic strength of the bulk solution. | Drives more surfactant molecules to the interface, increasing surface coverage. rsc.org |
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Analysis and Separation
Chromatography is a fundamental tool for the separation, identification, and purification of components within a mixture. For potassium octanoate (B1194180), both liquid and gas chromatography are employed, each offering distinct advantages depending on the analytical goal.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like potassium octanoate.
Reverse-phase HPLC (RP-HPLC) is a common mode of chromatography used for the analysis of this compound. sielc.com In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. epo.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Method development for this compound analysis often involves optimizing the mobile phase composition to achieve the desired separation. A common mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com The ratio of these components is adjusted to control the retention time and resolution of this compound from potential impurities. For instance, a method for the quantification of octreotide, a peptide, utilized a mobile phase of acetonitrile, water, and tetrabutylammonium (B224687) hydroxide (B78521) with a C18 column. jptcp.com
The selection of the stationary phase is also critical. Columns with low silanol (B1196071) activity, such as Newcrom R1, are beneficial for analyzing compounds like this compound as they minimize undesirable interactions that can lead to peak tailing and poor resolution. sielc.comsielc.com
A summary of typical RP-HPLC conditions for the analysis of potassium salts of fatty acids is presented in the table below.
| Parameter | Condition |
| Column | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| Detection | UV, Mass Spectrometry (MS) |
| Application | Analysis of this compound |
When HPLC is coupled with mass spectrometry (LC-MS), the mobile phase composition must be carefully considered to ensure compatibility with the MS detector. Non-volatile buffers like phosphoric acid, while suitable for UV detection, are not ideal for MS as they can cause ion suppression and contaminate the ion source. sielc.comsielc.com
For LC-MS applications, volatile mobile phase modifiers are preferred. Formic acid is a common substitute for phosphoric acid in RP-HPLC methods for this compound analysis. sielc.comsielc.com Other volatile buffers, such as ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297), can also be used to improve ionization efficiency and achieve stable retention times, particularly in untargeted metabolomics and lipidomics studies. nih.gov The choice of modifier can significantly impact the signal intensity of different lipid classes. nih.gov
The table below outlines mobile phase modifiers suitable for LC-MS analysis.
| Modifier | Compatibility | Notes |
| Phosphoric Acid | Not MS-compatible | Can cause ion suppression and source contamination. sielc.comsielc.com |
| Formic Acid | MS-compatible | A common volatile replacement for phosphoric acid. sielc.comsielc.com |
| Ammonium Formate | MS-compatible | Can improve signal intensity for various lipid classes. nih.gov |
| Ammonium Acetate | MS-compatible | A reasonable compromise for signal intensity and retention time stability in ESI(-). nih.gov |
HPLC is not only an analytical tool but also a powerful technique for isolating and purifying compounds. ijcpa.inteledynelabs.com Preparative HPLC, which utilizes larger columns and higher flow rates than analytical HPLC, is employed to isolate sufficient quantities of impurities for structural elucidation or to purify the main compound. ijcpa.in
The scalability of RP-HPLC methods developed for this compound allows for their adaptation to preparative separation. sielc.comsielc.com This is crucial in pharmaceutical and chemical manufacturing for quality control and to ensure that products meet stringent purity standards. teledynelabs.com The process involves collecting fractions of the eluent as they exit the detector, allowing for the isolation of the target compound or specific impurities. ijcpa.in
The purity of this compound can be determined using HPLC with UV detection. epo.org The area normalization method is a straightforward approach for purity assessment. google.com In this method, the area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and expressed as a percentage. google.com This assumes that all components have a similar response factor at the detection wavelength. For accurate quantification, a reference standard of known purity is often used. epo.org For instance, in the HPLC analysis of a potassium N-[8-(2-hydroxybenzoyl)amino]octanoate crystal polymorph, the purity was determined by setting the HPLC purity of a reference sample to 100 area% and calculating the relative purity of other samples against it. epo.org
A patent for a crystal polymorph of potassium N-[8-(2-hydroxybenzoyl)amino]octanoate describes an HPLC test method where a C18 reversed-phase column is used with a mobile phase of an acetonitrile-water + 0.05% trifluoroacetic acid system, a flow rate of 1.2 ml/min, and UV detection at 215 nm. google.com The purity of the main peak is calculated using the normalization method. google.com
Gas chromatography (GC) is another valuable technique for the analysis of volatile and thermally stable compounds. While this compound itself is a salt and not directly volatile, its corresponding fatty acid, octanoic acid, or its volatile derivatives can be analyzed by GC.
In some analytical procedures, a derivatization step is necessary to convert the non-volatile analyte into a volatile compound suitable for GC analysis. For example, in the analysis of bromoxynil (B128292) octanoate, the sample is first hydrolyzed with potassium hydroxide in methanol (B129727) to convert it to bromoxynil phenol (B47542), which is then methylated with diazomethane (B1218177) before GC-MS analysis. epa.gov A similar derivatization approach could be applied to analyze the octanoate moiety of this compound.
GC coupled with a mass spectrometer (GC-MS) provides both retention time information from the GC and mass spectral data from the MS, allowing for confident identification of the separated components. epa.gov The analysis of volatile components in wine, for instance, often employs GC-MS to identify and quantify compounds like ethyl octanoate. mdpi.com Furthermore, a method for determining the structure of branched-chain fatty acids involves oxidizing the acid with potassium permanganate (B83412) to produce a series of acids and ketones, which are then examined by gas chromatography. publish.csiro.au
Gas Chromatography (GC) and Coupled Techniques
Quantification of Volatile By-products in Fermentation
In industrial fermentation processes, such as the production of bioethanol from corn, a variety of volatile by-products are formed alongside the main product. The presence and concentration of these by-products, which can include esters like ethyl octanoate, are critical quality parameters. tandfonline.comnih.gov Analytical methods are therefore required for their accurate quantification.
Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) is a primary technique for this purpose. researchgate.net However, direct injection of fermentation broth can be problematic due to the presence of non-volatile components. researchgate.net Headspace solid-phase microextraction (HS-SPME) offers a solvent-free, sensitive, and efficient sample preparation method that overcomes these limitations by extracting volatile compounds from the sample's headspace. researchgate.netnih.govd-nb.info
Research has focused on optimizing HS-SPME-GC methods to simultaneously quantify a range of volatile fermentation by-products, including ethyl octanoate. Key parameters that are optimized include the SPME fiber coating, extraction time, and the effect of adding salt to the sample (salting-out). For instance, a study on corn-based industrial ethanol (B145695) found that a Carboxen/PDMS 85 µm fiber with a short headspace extraction time and no salt addition provided an effective method for quantifying ten prevalent impurities, including ethyl octanoate. This method demonstrated good linearity (R² between 0.93 and >0.99) and reproducibility (relative standard deviations between 0.10% and 11.96%).
The concentrations of these by-products can vary significantly. For example, in the ripening of ewe cheese, the concentration of octanoic acid, a related compound, was observed to increase from 0.343 to 2.0 mg/100 g. nih.gov In Huaniu apple cider, ethyl octanoate was one of the esters found at high levels after optimizing fermentation conditions. nih.gov
Table 1: Optimized HS-SPME-GC-MS/FID Method Parameters for Fermentation By-product Analysis
| Parameter | Optimized Condition |
| SPME Fiber Coating | Carboxen/PDMS 85 µm |
| Sample Concentration | 10% (v/v) ethanol |
| Extraction Time | 20 seconds |
| Salt Addition | None |
This interactive table summarizes the optimized conditions for the quantification of volatile by-products in industrial ethanol fermentation.
Analysis of Octanoate Esters in Environmental Samples
Octanoate esters, along with other plasticizers like phthalates, can be found as contaminants in environmental compartments such as sediments and biota due to their widespread use. researchgate.net Their analysis in these complex matrices requires sensitive and selective analytical methods.
Gas chromatography-mass spectrometry (GC-MS) is a standard technique for identifying and quantifying these esters. researchgate.netacs.org Sample preparation is a critical step, with methods like ultrasonic solvent extraction (USE) combined with headspace solid-phase microextraction (HS-SPME) being developed for sediment samples. researchgate.net This combination offers an efficient extraction process. researchgate.net
For instance, bromoxynil, a herbicide, is often formulated as its octanoate ester. dokumen.pub Its analysis in environmental samples is crucial for monitoring its fate and persistence. dokumen.pubccme.ca While the octanoate ester of bromoxynil is less persistent and hydrolyzes to the phenol form, it is significantly more toxic to some aquatic organisms. ccme.ca Analytical methods must be capable of distinguishing between the ester and its degradation products. acs.org Studies have shown that the electron impact (EI) mass spectra of bromoxynil octanoate are distinct from the free phenol, with the acylium ion being a major diagnostic peak for the ester. acs.org
Concentrations of octanoate esters in environmental samples can be low. For example, in estuarine areas, total n-octyl esters were found in the range of 0.05 to 9.4 µg/g in biota, while being less significant in sediments. researchgate.net
Quantification of Oxidized Fatty Acids via Derivatization
The oxidation of fatty acids is a significant process in food chemistry, particularly in frying oils, leading to the formation of a complex mixture of compounds. aocs.orgaocs.org The quantification of specific oxidized fatty acids, including those derived from octanoic acid, is important for assessing oil quality and potential nutritional implications. aocs.org
A common analytical strategy involves the derivatization of the fatty acids to more volatile and stable forms, typically fatty acid methyl esters (FAMEs), followed by gas chromatographic analysis. aocs.orgaocs.org Base-catalyzed transesterification is a preferred method for this derivatization as it provides good recovery without creating artifacts. aocs.org
After conversion to FAMEs, the sample can be further fractionated using adsorption chromatography to concentrate the oxidized compounds. aocs.orgaocs.org Subsequent analysis by GC allows for the quantification of short-chain FAMEs, such as methyl octanoate, and other oxidized products. aocs.org For example, in the analysis of used frying oils, methyl octanoate was identified as one of the major short-chain FAMEs formed. aocs.org
To enhance the sensitivity and specificity of the analysis, especially for low-concentration oxidized metabolites in biological samples, charge-switch derivatization coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed. nih.gov This technique significantly increases the ionization efficiency of the analytes, allowing for more accurate quantification at lower levels. nih.gov
Table 2: Major Compounds Identified in a Used Frying Oil After Derivatization to FAMEs aocs.org
| Peak Number | Compound |
| 1 | Methyl heptanoate |
| 2 | Methyl octanoate |
| 3 | Methyl 8-oxooctanoate |
| 4 | Dimethyl octanedioate |
| 5 | Methyl 9-oxononanoate |
| 6 | Dimethyl nonanedioate |
This interactive table lists the significant compounds identified in a used frying oil sample after derivatization, highlighting the presence of octanoate derivatives.
Headspace Solid-Phase Microextraction (SPME)-GC-MS/FID
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Flame Ionization Detection (FID) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including those related to this compound. nih.govresearchgate.netnih.govd-nb.inforesearchgate.netembrapa.brmdpi.com This method integrates sampling, extraction, and concentration into a single, solvent-free step, offering high sensitivity and simplicity. d-nb.infomdpi.com
The technique involves exposing a fused silica (B1680970) fiber coated with a polymeric stationary phase to the headspace above a sample. d-nb.info Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the hot injector of a GC, where the analytes are thermally desorbed and analyzed. d-nb.info
HS-SPME-GC-MS/FID has been successfully applied in various fields:
Food and Beverage Analysis : It is used to quantify flavor volatiles in products like beer, wine, and cheese, where octanoic acid and its esters (e.g., ethyl octanoate) are important aroma compounds. nih.govnih.govresearchgate.netembrapa.br For example, a method was developed for the quantification of major free fatty acids, including octanoic acid, in ewe cheese. nih.gov
Fermentation Monitoring : As discussed previously, this technique is crucial for monitoring volatile by-products in industrial fermentations. researchgate.net
Environmental Analysis : It is employed for the determination of pollutants in various environmental matrices. researchgate.net
The choice of SPME fiber is critical for the selective extraction of target analytes. For instance, a polyacrylate-coated fiber was found to be suitable for extracting free fatty acids, nih.gov while a Carboxen/PDMS fiber was optimal for a broad range of volatile by-products in ethanol.
Spectroscopic Investigations
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide invaluable insights into the molecular structure, dynamics, and aggregation behavior of this compound in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that probes the magnetic properties of atomic nuclei, offering detailed information about the chemical environment of atoms within a molecule. cdnsciencepub.com It is particularly well-suited for studying the self-association of surfactants like this compound into micelles. cdnsciencepub.comresearchgate.netcdnsciencepub.comresearchgate.netacs.org
Proton and Carbon-13 NMR for Micelle Characterization
Both proton (¹H) and carbon-13 (¹³C) NMR are used to study the micellization of this compound. The chemical shifts of the protons and carbons in the octanoate molecule are sensitive to the local environment. When micelles form, the alkyl chains move from a more aqueous environment to the hydrophobic core of the micelle, causing a change in their chemical shifts. cdnsciencepub.comresearchgate.netcdnsciencepub.com
By monitoring these chemical shift changes as a function of surfactant concentration, the critical micelle concentration (CMC) can be determined. researchgate.netcdnsciencepub.com The CMC is the concentration at which micelles begin to form. For potassium n-octanoate in deuterium (B1214612) oxide, the CMC has been determined over a wide temperature range (29–123 °C). cdnsciencepub.com It was found to vary from approximately 0.30 molal at 30 °C to about 0.50 molal at 120 °C, with a minimum in the 30–50 °C range. cdnsciencepub.com
Furthermore, NMR can provide information on:
Micelle Structure : The magnitude of the chemical shift changes for different carbons along the alkyl chain can provide insights into the packing and dynamics within the micelle. cdnsciencepub.comresearchgate.net
Counterion Binding : NMR of the counterion nucleus (e.g., ²³Na⁺ in studies with sodium octanoate or as a co-counterion) can be used to study its association with the micelle surface. researchgate.netcdnsciencepub.com
Demicellization Temperature : By studying the system at high temperatures, NMR can be used to estimate the demicellization temperature, the temperature at which the micelles break down into monomers. For potassium n-octanoate, this has been estimated to be in the range of 115–227 °C. cdnsciencepub.com
Table 3: Critical Micelle Concentration (CMC) of Potassium n-Octanoate at Various Temperatures cdnsciencepub.com
| Temperature (°C) | Approximate CMC (molal) |
| 30 | 0.30 |
| 30-50 | 0.30 - 0.35 (minimum) |
| 120 | 0.50 |
This interactive table presents the critical micelle concentration of potassium n-octanoate in deuterium oxide at different temperatures as determined by NMR spectroscopy.
Structural Elucidation and Purity Confirmation
Electron Spin Resonance (ESR) Spectroscopy in Self-Assembly Studies
Thermal Analysis Techniques
Thermal analysis techniques are essential for characterizing the phase behavior and thermal stability of this compound.
Differential Scanning Calorimetry (DSC) is a primary technique used to study the thermal transitions of materials by measuring the difference in heat flow between a sample and a reference as a function of temperature. researchgate.netwikipedia.org For this compound and other potassium n-alkanoates, DSC analysis reveals a complex thermal behavior, including solid-solid phase transitions, melting, and the formation of liquid crystalline phases. acs.orgacs.orgznaturforsch.com
When heated, this compound undergoes several phase transitions. acs.org These events are observed as peaks or steps in the DSC thermogram. wikipedia.org The temperature at which these transitions occur and the associated enthalpy changes provide crucial information about the material's properties. For instance, many potassium carboxylates, including those with chain lengths similar to octanoate, melt to form a liquid crystal phase before clearing to an isotropic liquid at a higher temperature. acs.orgacs.org The formation of these liquid crystalline phases can be confirmed using techniques like DSC microscopy with polarized light. acs.org
The table below summarizes the types of thermal events observed for potassium n-alkanoates, which are indicative of the behavior expected for this compound.
| Thermal Event | Description |
| Solid-Solid Transitions | Changes in the crystalline structure of the solid state, appearing as endothermic peaks below the melting point. acs.orgacs.org |
| Melting | Transition from a solid to a liquid crystal or isotropic liquid phase, observed as a major endothermic peak. wikipedia.orgacs.orgacs.org |
| Clearing | Transition from a liquid crystalline phase to an isotropic liquid, seen as another endothermic peak at a temperature above melting. acs.orgacs.org |
| Crystallization | Transition from a liquid or amorphous state to a crystalline solid upon cooling, appearing as an exothermic peak. wikipedia.orgrsc.org |
This table is generated based on the general behavior of potassium n-alkanoates as described in the search results.
Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere. rsc.orguitm.edu.my
For potassium carboxylates, TGA is employed to identify the temperature at which decomposition begins, which is characterized by a significant loss of mass. acs.orgacs.org Studies on a series of potassium n-alkanoates (C2 to C12) have shown that they are generally thermally stable up to temperatures around 713 K (440 °C), with significant mass loss not occurring until about 748 K (475 °C). acs.orgacs.org The decomposition of these salts often proceeds in a single step, although multi-step decompositions can occur. acs.org The final residue is typically potassium carbonate (K₂CO₃). acs.org
TGA can be used in both temperature-ramped (dynamic) and isothermal modes. rsc.org Temperature-ramped experiments provide a rapid assessment of the decomposition onset temperature, while isothermal experiments, conducted at a constant temperature over time, can be used to determine the kinetics of decomposition, including the activation energy. rsc.orgjcsp.org.pk It is important to note that in an open TGA system, mass loss can be due to both vaporization and decomposition, and care must be taken to distinguish between these two processes. researchgate.netutwente.nl
The table below presents data on the thermal decomposition of potassium n-alkanoates, providing context for the expected thermal stability of this compound.
| Compound Group | Decomposition Onset Temperature Range (TGA) | General Observation |
| C2–C12 K-carboxylates | 751 to 771 K (478 to 498 °C) | Generally stable up to high temperatures, decomposing in a single step (with some exceptions). acs.orgacs.org |
This table is based on data for a series of potassium n-alkanoates and provides an expected range for this compound.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific, in-depth DFT studies focused solely on isolated potassium octanoate (B1194180) are not extensively documented in the public domain, the methodology has been applied to systems containing potassium octoate or related compounds to understand reactivity and electronic properties.
For instance, DFT has been employed to study the catalytic activity of potassium octoate in the formation of polyurethane and polyisocyanurate foams. chula.ac.th These studies reveal that as a Lewis acid catalyst, potassium octoate can lower the activation energy for both gelling (urethane formation) and blowing reactions. chula.ac.th In a different context, DFT calculations have been used to investigate the effect of potassium as a promoter in various chemical reactions, such as the water gas shift reaction on silver surfaces and the dissociation of carburization gases on iron-based catalysts. rsc.orgmdpi.com These studies, while not directly on potassium octanoate, highlight how DFT can elucidate the role of the potassium ion in influencing reaction mechanisms and stabilizing transition states through electronic interactions. rsc.org
DFT calculations are also valuable for understanding the structure-reactivity relationships of metal carboxylates. For example, studies on stannous octoate, a related metal octoate, have utilized DFT to question and clarify reaction mechanisms, such as the ring-opening polymerization of cyclic esters. atamanchemicals.com The insights gained from such studies on the behavior of the octanoate ligand and its interaction with a metal center are transferable to understanding the electronic environment of the carboxylate group in this compound.
The general approach in such DFT studies involves optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties.
Table 1: Representative DFT Investigation Parameters
| Parameter | Description | Typical Application |
|---|---|---|
| Functional | Approximates the exchange-correlation energy. Examples include B3LYP, M06, PBE. | Determines the accuracy of the calculated electronic structure. |
| Basis Set | A set of mathematical functions used to build molecular orbitals. Examples include 6-311G+(d,p), def2-TZVP. researchgate.netemerald.com | Describes the spatial distribution of electrons. |
| Solvent Model | Simulates the effect of a solvent on the molecule's properties. | Crucial for modeling reactions and properties in solution. |
| Calculated Properties | Energy, geometry, vibrational frequencies, charge distribution, reaction energies. | Used to predict stability, reactivity, and spectroscopic signatures. |
These parameters are chosen based on the specific system and properties of interest. For this compound, DFT could be used to model the interaction between the potassium ion and the octanoate anion, the charge distribution within the octanoate chain, and its interaction with solvent molecules.
Molecular Dynamics Simulations of Octanoate Systems
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. MD simulations have been extensively used to investigate the behavior of surfactants, including octanoate systems, in aqueous solutions. These simulations provide detailed insights into processes like micelle formation, lipid bilayer interactions, and solvation dynamics. frontiersin.orgnih.gov
Pioneering MD simulations on sodium octanoate micelles in aqueous solution have provided a microscopic view of the micelle's structure. frontiersin.orgaip.org These studies revealed that the micelle core is less structured than previously assumed, with a prominent increase in electron density from the tail ends towards the headgroup region. rug.nl Simulations of octanoic acid self-assembly have shown the formation of spherical micelles, consistent with experimental findings that determine an aggregation number between 17 and 24. nih.gov
The general workflow for an MD simulation of an octanoate system involves:
System Setup: Defining the simulation box with this compound molecules and water molecules. The initial configuration can be a random distribution or a pre-assembled structure. nih.gov
Force Field Selection: Choosing a force field (e.g., CHARMM, GROMOS) that accurately describes the interatomic potentials for all components in the system. frontiersin.org
Simulation: Running the simulation for a sufficient length of time (from picoseconds to microseconds) to observe the phenomena of interest, such as micelle aggregation. frontiersin.orgrug.nl
Analysis: Analyzing the trajectory to calculate structural and dynamic properties.
Table 2: Properties Investigated by MD Simulations of Octanoate Systems
| Property | Description |
|---|---|
| Micelle Structure | Shape, size (aggregation number), and internal organization of the micelles. nih.gov |
| Radial Distribution Functions | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. |
| Order Parameters | Quantifies the alignment of the alkyl chains within an aggregate. rug.nl |
| Diffusion Constants | Measures the translational motion of individual molecules and aggregates. rug.nl |
| Solvation Shells | Characterizes the arrangement of water molecules around the surfactant headgroups and tails. nih.gov |
Software packages like GROMACS and CHARMM are commonly used to perform these simulations. nih.gov The insights from MD simulations are crucial for interpreting experimental data and understanding the molecular driving forces behind the self-assembly of this compound.
Thermodynamic Modeling of Aqueous Solutions
Thermodynamic modeling is used to predict and describe the phase behavior and chemical equilibria of systems, such as aqueous solutions of this compound. These models are essential for understanding properties like solubility, critical micelle concentration (c.m.c.), and the thermodynamics of micellization.
A key aspect of studying this compound solutions is the determination of its c.m.c., which is the concentration above which micelles begin to form. The c.m.c. is known to vary with temperature. Experimental studies have shown that for potassium n-octanoate in deuterium (B1214612) oxide, the c.m.c. has a minimum value of approximately 0.30-0.35 molal in the temperature range of 30-50°C, increasing to about 0.50 molal at 120°C. cdnsciencepub.com
Thermodynamic models can be used to calculate the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization from the temperature dependence of the c.m.c. For example, for the related sodium octanoate, these thermodynamic parameters have been determined over a wide temperature range. researchgate.net
Table 3: Thermodynamic Parameters of Micellization for Sodium Octanoate at 298 K
| Thermodynamic Parameter | Value |
|---|---|
| ΔG°m (kJ/mol) | -19.5 |
| ΔH°m (kJ/mol) | -5.0 |
| TΔS°m (kJ/mol) | 14.5 |
Data derived from studies on sodium octanoate and serve as a close approximation for this compound. researchgate.net
Models like the Electrolyte Non-Random Two-Liquid (eNRTL) model, often implemented in process simulation software like Aspen Plus™, can be used to represent the thermodynamic properties of aqueous electrolyte systems. utexas.eduosti.gov These models account for the interactions between ions and water molecules to predict phase equilibria and other thermodynamic properties. While comprehensive models specifically parameterized for the K₂O-Octanoic Acid-H₂O system are part of proprietary databases, the framework allows for the prediction of behavior in complex mixtures. ualberta.ca The heat of solution, another important thermodynamic property, has been studied for related compounds like potassium perfluoro-octanoate, providing data that can be used to validate thermodynamic models. capes.gov.br
Prediction and Simulation of Chromatographic Behavior
Chromatographic simulations are typically based on theoretical models that describe the retention process. The goal is to predict the retention time and peak shape of an analyte under various conditions, which helps in optimizing separations with minimal experimental effort. farmaceutisk-selskab.dk
Common models used for simulating chromatographic behavior include:
The Plate Theory: This model divides the chromatography column into a series of theoretical plates, with equilibrium established between the mobile and stationary phases on each plate. farmaceutisk-selskab.dk
The Linear Solvent Strength (LSS) Model: This model is particularly useful for gradient elution in liquid chromatography. It assumes a linear relationship between the logarithm of the retention factor and the concentration of the organic solvent in the mobile phase. farmaceutisk-selskab.dk
Mechanistic Models: These models, such as the lumped kinetic model, consider the effects of adsorption isotherms and mass transfer kinetics to provide a more detailed description of the chromatographic process. nih.gov Hybrid models that combine mechanistic approaches with machine learning (e.g., neural networks) are also emerging. nih.gov
Table 4: Key Parameters in Chromatographic Simulation
| Parameter | Description |
|---|---|
| Retention Factor (k) | A measure of the time an analyte spends in the stationary phase relative to the mobile phase. |
| Column Efficiency (N) | The number of theoretical plates in a column, indicating its separation power. |
| Selectivity (α) | The ratio of the retention factors of two adjacent peaks, indicating the separation between them. |
| Isotherm Parameters | Constants that describe the equilibrium relationship between the analyte concentration in the mobile and stationary phases. |
Software tools can use these models and input parameters (either from experimental data or predictive models) to simulate chromatograms for different conditions (e.g., gradient profiles, temperature programs). farmaceutisk-selskab.dk For an ionic compound like this compound, which is often analyzed by techniques like ion chromatography or reversed-phase chromatography with a suitable ion-pairing agent, these simulation tools could be used to optimize separation from other ions or components in a mixture.
Theoretical Models for Micellization and Aggregation Phenomena
The self-assembly of this compound into micelles in aqueous solution is a hallmark of its surfactant nature. Several theoretical models have been developed to explain and predict this aggregation behavior. These models typically treat micellization as a thermodynamic process driven by the hydrophobic effect, which seeks to minimize the contact between the hydrocarbon tails and water.
One of the simplest models is the phase separation model , which treats the micellar state as a separate phase that appears above the critical micelle concentration (c.m.c.). This model provides a basic framework for understanding the thermodynamics of micellization.
More sophisticated mass-action models consider the formation of micelles as a series of equilibria between monomers and aggregates of various sizes (aggregation numbers). cdnsciencepub.com Short-chain surfactants like this compound are thought to form small micelles and undergo multiple equilibria, whereas long-chain surfactants tend to follow a more cooperative monomer-micelle equilibrium. cdnsciencepub.com
Statistical mechanical theories provide a more detailed molecular picture of micelle formation. acs.org These theories account for the various contributions to the free energy of micelle formation, including:
The transfer of hydrocarbon tails from water to the micelle core (hydrophobic contribution).
The interfacial energy at the micelle-water interface.
The electrostatic repulsion between the ionic headgroups at the micelle surface.
Conformational constraints on the alkyl chains within the micelle core.
Molecular theories have been developed that can calculate the c.m.c., average micelle size, and size distribution. wpmucdn.com For mixtures of surfactants, such as this compound with potassium decanoate, these theories can also predict the composition of the mixed micelles. wpmucdn.com
Table 5: Experimentally Determined and Theoretical Parameters for this compound Micellization
| Parameter | Value/Range | Method/Model |
|---|---|---|
| Critical Micelle Concentration (c.m.c.) | ~0.30 - 0.40 m (at 30-86°C) cdnsciencepub.com | Conductivity, NMR cdnsciencepub.comcdnsciencepub.com |
| Mean Aggregation Number | 4 - 15 (at ~25°C) cdnsciencepub.com | Light Scattering, NMR |
| Degree of Ionization (β) | ~0.5 - 0.7 | Thermodynamic Models, Conductivity |
| Micelle Shape | Spherical/Small Aggregates nih.govcdnsciencepub.com | MD Simulations, Theoretical Models |
These theoretical models, in conjunction with computational methods like MD simulations and experimental data, provide a comprehensive understanding of the aggregation behavior of this compound in solution.
Emerging Research Directions and Advanced Materials Applications
Development of Novel Catalytic Systems
The versatility of potassium octanoate (B1194180) as a catalyst is driving innovation in several key areas of sustainable chemistry.
Potassium octanoate is recognized for its catalytic properties, which are valuable in the polymer and coating industries. atamanchemicals.com It is considered an environmentally safe choice for sustainable manufacturing processes due to its biodegradable nature. atamanchemicals.com Research has highlighted its use as a catalyst in the polymerization of polyester (B1180765) resin paint, where it can promote cobalt soap catalysis. atamanchemicals.com This allows for a reduction in the amount of cobalt needed, resulting in a lighter-colored polyester resin. atamanchemicals.com Furthermore, novel potassium-based catalysts are being investigated as safer and more versatile alternatives to traditional catalysts like tin octanoate for the ring-opening polymerization of cyclic esters, which are used to produce biodegradable polymers.
In the broader context of biofuels, potassium salts are fundamental catalysts in the transesterification of vegetable oils and animal fats to produce biodiesel. researchgate.netyoutube.compsu.edu This reaction typically uses strong bases like potassium hydroxide (B78521) (KOH) to convert triglycerides into fatty acid methyl esters (FAME), the primary component of biodiesel. psu.edunih.govjsirjournal.com While potassium hydroxide is a common homogeneous catalyst, research into heterogeneous catalysts is ongoing to simplify product separation and catalyst recovery. researchgate.netd-nb.info Potassium-based catalysts supported on materials like active carbon and alumina (B75360) have shown strong catalytic activity for oil transesterification. gcirc.orgconicet.gov.ar this compound is mentioned as an additive for fuel oil and can be used to prevent rancidity in oils containing unsaturated fatty acids. atamanchemicals.comchemicalbook.combiosynth.com The products of biodiesel synthesis can include ethyl octanoate, indicating the relevance of the octanoate structure in the final fuel composition. d-nb.info
Table 1: Research Findings on Potassium-Based Catalysts in Sustainable Biofuel Production
| Catalyst System | Feedstock/Reaction | Key Findings | Reference |
| Potassium Hydroxide (KOH) | Used Cooking Oil | Effective for transesterification, with an optimal concentration of 1.5% yielding a higher amount of short-chain methyl esters. | researchgate.net |
| Potassium Carbonate on Active Carbon (K2CO3/C) | Rapeseed Oil | Demonstrated strong catalytic activity for transesterification with methanol (B129727). The catalyst can be recovered and reused after activation. A two-step process can achieve a transesterification rate above 98%. | gcirc.org |
| Potassium on γ-Alumina (K-γAl2O3) | Soybean Oil | Showed high activity among various alkali metal catalysts, achieving a FAME (biodiesel) yield higher than 90%. | conicet.gov.ar |
| Potassium-based catalysts (general) | Vegetable Oil / Animal Fats | Commonly used as strong base catalysts (e.g., KOH) to facilitate the transesterification reaction with an alcohol (typically methanol). | youtube.compsu.edu |
This compound is showing significant promise as a catalyst in the chemical recycling of polymers, a key component of the circular economy. acs.org It has been identified as a suitable catalyst for the glycolysis of flexible polyurethane foams. acs.org This process involves the transesterification of the polyurethane to recover the constituent polyols, which can then be used to produce new polymers. acs.org The catalytic activity of this compound is influenced by its concentration and the reaction temperature; increasing these parameters can enhance the degradation rate of the foam. acs.org This application provides a pathway for upcycling polymer waste, turning it back into valuable raw materials and reducing reliance on virgin resources.
Catalysis in Biofuels Refining
Functional Materials Engineering
The chemical properties of this compound make it a valuable component in the formulation of various functional materials, enhancing their performance and characteristics.
This compound plays a role as a catalyst and crosslinking agent in the production of advanced polymer composites. atamanchemicals.comatamanchemicals.com It is used in the manufacturing of fiber-reinforced composites, where it catalyzes the polymerization and curing of the resin matrix, leading to improved mechanical properties of the final composite material. atamanchemicals.com In the production of polyisocyanurate (PIR) rigid foam, potassium iso-octanoate acts as a trimerization catalyst that promotes a highly cross-linked foam structure. atamanchemicals.com This results in strong and durable insulation products with improved dimensional stability and compressive strength. atamanchemicals.com Its ability to control the polymerization process is also leveraged in the synthesis of polyurethane elastomers to enhance their mechanical properties for high-performance applications. atamanchemicals.com
Table 2: Role of this compound in Functional Materials
| Material Type | Function of this compound | Resulting Improvement | Reference |
| Fiber-Reinforced Composites | Catalyst for polymerization and curing of resin matrix | Improved mechanical properties | atamanchemicals.com |
| Polyisocyanurate (PIR) Rigid Foam | Trimerization catalyst | Highly cross-linked structure, improved dimensional stability and compressive strength | atamanchemicals.com |
| Polyurethane Elastomers | Polymerization control agent | Enhanced mechanical properties | atamanchemicals.com |
| Adhesives and Coatings | Curing agent, drier | Improved strength, durability, and adhesion | atamanchemicals.com |
| Silicone-Based Sealants | Curing accelerator | Enhanced bond strength and flexibility | atamanchemicals.com |
This compound is widely utilized in the manufacturing of functional coatings and adhesives, where it acts as a crucial curing agent and drier. atamanchemicals.com In paints and coatings, particularly alkyd-based formulations, it accelerates the oxidative curing process, which reduces drying times and improves the hardness and durability of the film. atamanchemicals.com Its role extends to enhancing the properties of adhesives and sealants, contributing to stronger, more durable bonds that can withstand various environmental conditions. atamanchemicals.com For instance, it is employed in the production of silicone-based sealants to improve curing time and enhance the bond strength and flexibility of the final product. atamanchemicals.com The compound also serves as a catalyst in polyurethane coatings to control polymerization rates and enhance drying efficiency. atamanchemicals.com
Smart Coatings and Adhesives
Interdisciplinary Research Applications
This compound and its isomers, such as potassium 2-ethylhexanoate (B8288628), are recognized as effective corrosion inhibitors. atamanchemicals.comguidechem.comwikipedia.org This property is particularly valuable in applications like automotive antifreeze and coolant formulations, where they protect various metals in the cooling system from degradation. atamanchemicals.comwikipedia.org The mechanism of action involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. This compound is classified as a surface-active agent (surfactant) and is soluble in organic solvents, which facilitates its function in non-aqueous or mixed-solvent systems like coolants. atamanchemicals.comguidechem.comnih.gov Its role as a corrosion inhibitor is a key industrial use, contributing to the longevity and reliability of engine components. atamanchemicals.comchemicalbook.com
This compound serves as a crucial reagent in the synthesis of specialty chemicals, most notably in the pharmaceutical industry. A prominent example is the use of its isomer, potassium 2-ethylhexanoate (also known as potassium iso-octanoate), in the production of potassium clavulanate. atamanchemicals.comwikipedia.org
Clavulanic acid is a potent β-lactamase inhibitor, often combined with penicillin-group antibiotics to overcome antibiotic resistance. In the manufacturing process, potassium 2-ethylhexanoate facilitates a salt-forming reaction that converts the tert-butylammonium (B1230491) salt of clavulanic acid into the more stable and pharmaceutically preferred potassium clavulanate. atamanchemicals.comwikipedia.org This specific application underscores the compound's importance as a key intermediate in producing vital medicines. Beyond this, this compound is also used more broadly as a catalyst and intermediate in the synthesis of various other specialty compounds. atamanchemicals.com
Q & A
Q. What methodologies are recommended for tracking octanoate metabolism in hepatic studies?
The use of stable isotope-labeled octanoate (e.g., ¹³C₄-octanoate) in breath tests allows noninvasive measurement of hepatic oxidation rates. This involves correlating isotopic enrichment in exhaled CO₂ with metabolic flux, validated via gas chromatography-mass spectrometry (GC-MS) . Experimental designs should include baseline correlations with glucose metabolism markers (e.g., fasting glucose, endogenous glucose production) to contextualize oxidation data .
Q. How can GC-MS be optimized for quantifying octanoate in biological samples?
Derivatization with isobutyl esters improves sensitivity compared to methyl esters, as they yield higher-abundance mass fragments (e.g., m/z 127.1 and 145.1). This reduces the lower limit of quantification (LLOQ) to 0.43 µM, enabling precise analysis of isotopic enrichment in stable isotope protocols . Avoid methyl esterification due to baseline disturbances in chromatograms .
Q. What in vitro models are suitable for studying octanoate's effects on adipogenesis?
3T3-L1 preadipocytes treated with octanoate (0.1–1 mM) show attenuated lipid accumulation and reduced expression of PPARγ, SREBP-1c, and C/EBPα. Differentiation markers (e.g., ALBP, GPDH) should be quantified via RT-PCR and Western blotting. Co-treatment with PPARγ ligands (e.g., troglitazone) can validate competitive inhibition mechanisms .
Q. How is octanoate's transport kinetics analyzed in hepatic systems?
Perfused rat liver models with [¹⁴C]-octanoate and [³H]-water track membrane-to-cytosol transfer rates. Parabolic concentration dependence in distribution suggests octanoate alters membrane properties at higher concentrations, limiting metabolic flux. Use compartmental modeling to distinguish rapid membrane distribution from slower cytosolic transfer .
Advanced Research Questions
Q. How do octanoate oxidation rates correlate with liver health parameters in metabolic disorders?
Longitudinal studies using ¹³C₄-octanoate breath tests reveal inverse correlations between % OctOx (octanoate oxidized) and markers like ALT, steatosis, and fibrosis. Advanced designs integrate baseline NAS (NAFLD Activity Score) with time-resolved oxidation data (e.g., Figure 5.3). Multivariate regression models can dissect contributions of FAO (fatty acid oxidation) to liver health .
Q. What mechanisms underlie octanoate-induced inhibition of microbial growth in bioproduction systems?
In E. coli HB101[pGEc47], octanoate accumulation (>5.25 g/L) linearly inhibits specific growth rates via product inhibition. Continuous culture models with pulsed octanoate additions demonstrate reversible washout effects. Use Michaelis-Menten kinetics with substrate inhibition terms to simulate glucose consumption and threshold inhibition .
Q. How does octanoate compete with PPARγ ligands in adipocyte differentiation?
Octanoate attenuates troglitazone-induced adipogenesis by reducing PPARγ2 activation. Engineered 3T3-L1 cells overexpressing PPARγ2 partially restore lipid accretion (measured via Oil Red O staining). Competitive binding assays (e.g., fluorescence polarization) quantify octanoate’s affinity for PPARγ’s ligand-binding domain .
Q. What isotopic approaches differentiate C4 and C5 ketogenesis pathways in hepatic metabolism?
Perfuse livers with ¹³C-labeled octanoate or heptanoate and analyze β-hydroxybutyrate/β-hydroxypentanoate via mass isotopomer distribution. Heptanoate-derived propionyl-CoA preferentially enters anaplerosis, reducing C5 ketogenesis. Co-perfusion with octanoate inhibits gluconeogenesis, highlighting pathway crosstalk .
Q. How does octanoate alter acid-base balance compared to sodium chloride in fluid resuscitation?
Stewart analysis reveals sodium octanoate increases SIDa (strong ion difference apparent) by 3 mEq/L versus NaCl, improving metabolic stability. Monitor SIDe (effective SID) and lactate in blood gas analyses to validate bicarbonate-independent alkalization effects .
Q. What compartmentalized oxidation patterns of octanoate occur in brain metabolism?
[2,4,6,8-¹³C₄]-octanoate NMR studies in rats show distinct glutamate/glutamine labeling, indicating astrocyte-specific oxidation. Calculate anaplerotic flux (Y = 0.08 ± 0.039) relative to TCA cycle activity to quantify contributions to neuronal energy production .
Methodological Notes
- Experimental Design : For isotopic studies, ensure tracer purity >98% and validate enrichment via SIM (selected ion monitoring) in GC-MS .
- Data Interpretation : Use compartmental modeling for liver perfusion studies and multivariate regression for clinical correlations .
- Technical Pitfalls : Avoid methyl esterification in GC-MS due to baseline noise; prefer isobutyl derivatives . In microbial systems, monitor octanoate thresholds to prevent growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
